molecular formula C8H7NO4 B1303288 2-hydroxy-1-(3-nitrophenyl)ethanone CAS No. 72802-41-6

2-hydroxy-1-(3-nitrophenyl)ethanone

Cat. No.: B1303288
CAS No.: 72802-41-6
M. Wt: 181.15 g/mol
InChI Key: DQOFDYBDBHDTPG-UHFFFAOYSA-N
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Description

2-hydroxy-1-(3-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-hydroxy-1-(3-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-1-(3-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-1-(3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOFDYBDBHDTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377172
Record name 2-hydroxy-1-(3-nitrophenyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72802-41-6
Record name 2-hydroxy-1-(3-nitrophenyl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Hydroxy-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Hydroxy-1-(3-nitrophenyl)ethanone (also known as m-nitrophenacyl alcohol or


-hydroxy-3-nitroacetophenone) is a critical bifunctional building block in organic synthesis. It serves as a pivotal intermediate in the preparation of chiral phenylethanolamine derivatives, which are essential scaffolds in adrenergic pharmacology (e.g., 

-blockers and bronchodilators).

This guide focuses on the specific chain-substituted isomer, distinct from its ring-hydroxylated analogs (e.g., 2'-hydroxy-3'-nitroacetophenone). Its value lies in the dual reactivity of the


-hydroxy ketone moiety and the meta-nitro group, enabling divergent synthetic pathways toward complex bioactive molecules.
Physicochemical Profile
PropertyData
IUPAC Name 2-Hydroxy-1-(3-nitrophenyl)ethanone
CAS Number 72802-41-6 (Generic), 17175-98-3 (varies by salt/source)
Molecular Formula

Molecular Weight 181.15 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in polar organic solvents (DMSO, DMF, Ethanol); limited solubility in water
Key Functional Groups Nitro (

), Ketone (

), Primary Alcohol (

)

Synthetic Pathways and Mechanisms

The synthesis of 2-hydroxy-1-(3-nitrophenyl)ethanone typically proceeds via the functionalization of 3-nitroacetophenone. The most robust industrial route involves


-bromination followed by nucleophilic substitution (hydrolysis).
Pathway Analysis
  • Bromination: Electrophilic

    
    -halogenation of 3-nitroacetophenone using bromine (
    
    
    
    ) in chloroform or acetic acid yields 2-bromo-1-(3-nitrophenyl)ethanone.
  • Hydrolysis (The Kornblum Variation): Direct hydrolysis of the

    
    -bromo ketone is prone to polymerization. A superior method involves displacing the bromide with a carboxylate (e.g., formate or acetate) followed by mild solvolysis. This prevents the formation of toxic byproducts and improves yield.
    

SynthesisPathway Start 3-Nitroacetophenone Inter 2-Bromo-1-(3-nitrophenyl)ethanone Start->Inter Br2, CHCl3 (Electrophilic Halogenation) Ester Intermediate Formate/Acetate Inter->Ester HCOONa or NaOAc (SN2 Displacement) Product 2-Hydroxy-1-(3-nitrophenyl)ethanone Ester->Product MeOH/H2O, H+ (Solvolysis) caption Fig 1. Stepwise synthesis via Kornblum-type oxidation/substitution strategy.

Advanced Transformations: Enantioselective Reduction

The core utility of 2-hydroxy-1-(3-nitrophenyl)ethanone in drug development is its conversion into chiral 1,2-diols (e.g., 1-(3-nitrophenyl)ethane-1,2-diol). These diols are direct precursors to enantiopure amino alcohols found in drugs like Sotalol and Nifenalol .

Catalytic Asymmetric Transfer Hydrogenation (ATH)

Researchers utilize Ruthenium-based catalysts (e.g., Ru-BINAP or Ru-TsDPEN) to effect this transformation with high enantiomeric excess (ee).

  • Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the metal and a proton from the ligand amino group to the ketone, establishing the chiral center at C1.

  • Biocatalytic Alternative: Whole-cell biocatalysis (e.g., Pichia strains) offers a "green" alternative, often achieving >99% ee under mild aqueous conditions.

ReductionPathway Substrate 2-Hydroxy-1-(3-nitrophenyl)ethanone (Prochiral Ketone) Catalyst Ru(II)-BINAP / HCOOH-TEA OR Biocatalyst (Reductase) Substrate->Catalyst ProductR (R)-1-(3-nitrophenyl)ethane-1,2-diol Catalyst->ProductR Ligand Control (R-BINAP) ProductS (S)-1-(3-nitrophenyl)ethane-1,2-diol Catalyst->ProductS Ligand Control (S-BINAP) caption Fig 2. Divergent enantioselective reduction pathways to chiral diols.

Experimental Protocols

Protocol A: Synthesis via Formate Displacement

This protocol avoids the harsh conditions of direct hydrolysis.

  • Reagents: 2-Bromo-1-(3-nitrophenyl)ethanone (10 mmol), Sodium Formate (15 mmol), Ethanol (95%, 30 mL).

  • Procedure:

    • Dissolve the bromo-ketone in ethanol in a round-bottom flask.

    • Add sodium formate and reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Observation: The formation of NaBr precipitate indicates reaction progress.

    • Cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Hydrolysis: Treat the residue with dilute HCl/MeOH (1:1) at room temperature for 1 hour to cleave the formate ester.

    • Workup: Extract with ethyl acetate, wash with brine, dry over

      
      , and recrystallize from ethanol/hexane.
      
  • Validation:

    • IR: Broad peak at 3400

      
       (OH), strong peak at 1690 
      
      
      
      (C=O).
    • 1H NMR: Singlet at

      
       ~4.8 ppm (2H, 
      
      
      
      ).
Protocol B: Biocatalytic Reduction (Screening Scale)
  • System: Phosphate buffer (pH 7.0), Glucose (co-substrate), GDH (Glucose Dehydrogenase for cofactor recycling), and KRED (Ketoreductase enzyme).

  • Procedure:

    • Suspend substrate (50 mg) in 1 mL DMSO.

    • Add to 20 mL buffer containing enzyme mix.

    • Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

    • Extract with ethyl acetate and analyze ee% via Chiral HPLC (Chiralcel OD-H column).

Safety & Handling (E-E-A-T)

  • Hazards: The compound is an irritant (Skin/Eye/Respiratory).[3] The precursor (

    
    -bromo ketone) is a potent lachrymator  and skin sensitizer.
    
  • Storage: Store at 2–8°C under inert atmosphere (

    
    ). The 
    
    
    
    -hydroxy ketone functionality is susceptible to oxidation; avoid prolonged exposure to air.
  • Disposal: All nitro-aromatics should be treated as hazardous chemical waste and incinerated in accordance with local environmental regulations.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2763854, 2-Hydroxy-1-(3-nitrophenyl)-1-ethanone. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chem. Soc. Rev. Retrieved from [Link]

  • National Institutes of Health. (2014). Asymmetric reduction of 4-hydroxy-2-butanone... by a newly isolated strain of Pichia jadinii. PubMed. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-hydroxy-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the spectroscopic profile of 2-hydroxy-1-(3-nitrophenyl)ethanone (CAS No. 28177-69-7), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a framework for structural elucidation by predicting the spectral signatures based on first principles and data from analogous compounds. We will explore the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Furthermore, this guide furnishes detailed, field-proven protocols for acquiring high-fidelity spectroscopic data, ensuring both accuracy and reproducibility in a laboratory setting.

Molecular Structure and Physicochemical Properties

2-hydroxy-1-(3-nitrophenyl)ethanone, with the molecular formula C₈H₇NO₄, is a substituted acetophenone derivative.[1][2] Its structure is characterized by a phenyl ring substituted with a nitro group at the meta position relative to an acetyl group, which is itself hydroxylated on the terminal methyl group. This unique arrangement of functional groups—a hydroxyl, a ketone, and a nitro group—gives rise to a distinct spectroscopic fingerprint, which is critical for its identification and quality assessment.

Caption: Molecular Structure of 2-hydroxy-1-(3-nitrophenyl)ethanone.

Table 1: Physicochemical Properties of 2-hydroxy-1-(3-nitrophenyl)ethanone

PropertyValueSource
CAS Number 28177-69-7[2]
Molecular Formula C₈H₇NO₄[1][2]
Molecular Weight 181.15 g/mol [1][2]
Appearance Yellow to brown solid (predicted)[2]
Melting Point 98.5-99.5 °C (for isomer)[1][2]
Boiling Point 223.5 ± 20.0 °C (Predicted)[2]
Density 1.380 ± 0.06 g/cm³ (Predicted)[2]

Synthesis Pathway and Its Spectroscopic Implications

Understanding the synthesis of a compound is paramount for a spectroscopist, as it informs potential side-reactions and impurities that may appear in analytical data. A plausible and efficient synthesis of the target molecule can be achieved via the regioselective hydroxylation of a readily available precursor, m-nitroacetophenone.[3] This "green" approach utilizes the directing effects of the carbonyl and nitro groups.

G cluster_0 Synthesis Workflow start Start: m-Nitroacetophenone (CAS: 121-89-1) reaction Catalytic Oxidation Solvent: Carboxylic Acid Catalyst: Metal Salt start->reaction Reactant hydroxylation Directional Hydroxylation (Guided by Carbonyl & Nitro Groups) reaction->hydroxylation Mechanism workup Aqueous Workup & Extraction hydroxylation->workup Crude Product purification Purification (Recrystallization) workup->purification product Product: 2-hydroxy-1-(3-nitrophenyl)ethanone purification->product G M [M]⁺˙ m/z = 181 M_minus_CH2OH [M - •CH₂OH]⁺ m/z = 150 M->M_minus_CH2OH - •CH₂OH M_minus_H2O [M - H₂O]⁺˙ m/z = 163 M->M_minus_H2O - H₂O nitrophenyl_ion [C₆H₄NO₂]⁺ m/z = 122 M_minus_CH2OH->nitrophenyl_ion - CO phenyl_ion [C₆H₄]⁺˙ m/z = 76 nitrophenyl_ion->phenyl_ion - NO₂

Caption: Predicted major fragmentation pathway for 2-hydroxy-1-(3-nitrophenyl)ethanone in EI-MS.

  • Loss of Hydroxymethyl Radical: A common cleavage for α-hydroxy ketones is the loss of the •CH₂OH radical (mass = 31). This would result in a prominent peak at m/z = 150 , corresponding to the stable 3-nitrobenzoyl cation. This is often a base peak.

  • Loss of Water: Dehydration can lead to the loss of an H₂O molecule (mass = 18), yielding a fragment at m/z = 163 .

  • Formation of 3-Nitrophenyl Cation: The fragment at m/z = 150 can subsequently lose a molecule of carbon monoxide (CO, mass = 28) to form the 3-nitrophenyl cation at m/z = 122 .

  • Loss of Nitro Group: Loss of the nitro group (•NO₂, mass = 46) from the fragment at m/z = 122 would produce a phenyl cation fragment at m/z = 76 .

Standard Operating Protocols for Data Acquisition

Trustworthiness through Validated Methods: The following protocols are standardized to ensure the acquisition of high-quality, reproducible data.

Protocol for FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Thoroughly grind 1-2 mg of 2-hydroxy-1-(3-nitrophenyl)ethanone with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.

  • Background Collection: Place the empty sample holder in the FT-IR spectrometer and run a background scan (typically 16-32 scans) to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Protocol for NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (~5 minutes).

  • Tuning and Shimming: Tune the probe to the correct frequencies for ¹H or ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (¹H): Set the spectral width to ~16 ppm, use a 90° pulse, an acquisition time of ~2-3 seconds, and a relaxation delay of 2-5 seconds. Collect 8-16 scans.

  • Acquisition Parameters (¹³C): Set the spectral width to ~240 ppm, use a 30-45° pulse, and a relaxation delay of 2 seconds. Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate peaks for ¹H NMR and perform peak picking for both ¹H and ¹³C spectra.

Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer via a direct insertion probe or, if soluble and volatile, via a Gas Chromatography (GC) inlet.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 300, to ensure capture of both low-mass fragments and the molecular ion.

  • Data Acquisition: Acquire the mass spectrum. If using a GC inlet, the spectrum should be taken at the apex of the chromatographic peak corresponding to the compound.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pattern consistent with the known structure.

Conclusion

The structural elucidation of 2-hydroxy-1-(3-nitrophenyl)ethanone is definitively achieved through a multi-technique spectroscopic approach. IR spectroscopy confirms the presence of the key hydroxyl, ketone, and nitro functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of every proton and carbon in the molecule. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. The combined application of these techniques, guided by the protocols outlined herein, provides a robust and self-validating system for the positive identification and purity assessment of this important chemical intermediate, which is essential for its application in research and development.

References

  • 1-(2-hydroxy-3-nitrophenyl)ethanone - ChemBK. (2024). ChemBK. [Link]

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). MDPI. [Link]

  • Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). (n.d.). Cheméo. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2015). ResearchGate. [Link]

  • SUPPLEMENTARY DATA - The Royal Society of Chemistry. (2021). The Royal Society of Chemistry. [Link]

  • Green synthesis method of 2-hydroxy-3-nitroacetophenone. (n.d.).
  • m-Nitroacetophenone | C8H7NO3 | CID 8494. (n.d.). PubChem. [Link]

  • low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. (n.d.). Doc Brown's Chemistry. [Link]

  • Ethanone, 1-(3-nitrophenyl)-. (n.d.). NIST WebBook. [Link]

Sources

1H NMR of 2-hydroxy-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR of 2-hydroxy-1-(3-nitrophenyl)ethanone

This guide provides a detailed exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 2-hydroxy-1-(3-nitrophenyl)ethanone. It is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and chemical analysis. We will delve into the theoretical prediction of the spectrum, practical experimental protocols, and a thorough interpretation of the spectral data, grounding our discussion in the fundamental principles of NMR spectroscopy.

Introduction: The Molecule and the Method

2-hydroxy-1-(3-nitrophenyl)ethanone (C₈H₇NO₄) is an organic compound featuring a benzene ring substituted with a nitro group and a hydroxyethanone side chain.[1] The structural complexity, arising from the interplay of electron-withdrawing groups and aliphatic protons, makes ¹H NMR an indispensable tool for its characterization. Understanding the ¹H NMR spectrum is crucial for confirming the compound's identity, assessing its purity, and studying its chemical environment.

This guide will systematically deconstruct the molecule's proton environments to predict and interpret its ¹H NMR spectrum. We will focus on three key aspects of the spectrum: chemical shift (δ), integration, and spin-spin coupling (multiplicity).

Predicting the ¹H NMR Spectrum: A Theoretical Analysis

The structure of 2-hydroxy-1-(3-nitrophenyl)ethanone presents three distinct types of protons: those of the aliphatic side chain (-CH₂- and -OH) and the aromatic protons on the phenyl ring.

Aliphatic Protons: The Hydroxyethanone Moiety
  • Methylene Protons (-CH₂-): These two protons are positioned alpha to a carbonyl group (C=O). The carbonyl group is strongly electron-withdrawing, which deshields the adjacent protons, causing them to resonate at a higher chemical shift (further downfield).[2] Their proximity to the hydroxyl group's electronegative oxygen atom further contributes to this deshielding effect. We predict these protons will appear as a sharp singlet. While coupling to the hydroxyl proton is possible, it is often not observed in practice due to rapid proton exchange with the solvent or trace amounts of acid/base.

    • Predicted Chemical Shift (δ): 4.0 - 5.0 ppm.

  • Hydroxyl Proton (-OH): The chemical shift of a hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet due to rapid chemical exchange.[3] A key technique for identifying this peak is through D₂O exchange. Upon adding a drop of deuterium oxide to the NMR sample, the -OH proton will exchange with a deuterium atom, causing the -OH signal to disappear from the spectrum.[4]

    • Predicted Chemical Shift (δ): 1.0 - 5.5 ppm (highly variable).

Aromatic Protons: The 3-Nitrophenyl Ring

The aromatic region of the spectrum is the most complex, featuring four protons on the substituted benzene ring. Their chemical shifts and multiplicities are dictated by the electronic effects of the two substituents: the acetyl group (-COCH₂OH) and the nitro group (-NO₂). Both are potent electron-withdrawing groups, which deshield the aromatic protons, shifting them downfield compared to benzene (7.3 ppm).[5] The protons ortho and para to these deactivating groups will experience the most significant downfield shift.

  • H-2: This proton is ortho to the acetyl group and meta to the nitro group. It will be strongly deshielded. It is expected to show meta-coupling to H-4 and H-6, likely appearing as a narrow triplet or a broad singlet.

  • H-4: Positioned ortho to the nitro group and meta to the acetyl group, this proton will be significantly deshielded. It will be split by H-5 (ortho coupling, J ≈ 7-10 Hz) and H-2 (meta coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.

  • H-5: This proton is meta to both substituents and para to the nitro group. It will be split by H-4 and H-6 (both ortho couplings), leading to a triplet.

  • H-6: Being ortho to the acetyl group and meta to the nitro group, this proton's environment is similar to H-2. It will be split by H-5 (ortho coupling) and H-2 (meta coupling), appearing as a doublet of doublets.

The diagram below illustrates the expected spin-spin coupling interactions among the aromatic protons.

G cluster_ring Aromatic Ring Protons H-2 H-2 H-6 H-6 H-2->H-6 Jmeta H-5 H-5 H-6->H-5 Jortho H-4 H-4 H-5->H-4 Jortho H-4->H-2 Jpara C-NO2 C-NO₂ C-Ac C-Ac

Caption: Spin-spin coupling relationships for aromatic protons.

Experimental Protocol: Acquiring a High-Quality Spectrum

Adherence to a rigorous experimental protocol is paramount for obtaining a high-resolution, artifact-free ¹H NMR spectrum. The trustworthiness of the data relies on meticulous sample preparation and standardized acquisition parameters.

Workflow for ¹H NMR Analysis

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Analysis & Verification A Weigh 5-25 mg of sample B Dissolve in 0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter through glass wool into a clean NMR tube B->C D Insert sample into spectrometer C->D E Lock, Tune, and Shim D->E F Acquire ¹H Spectrum E->F G Process Data (Fourier Transform, Phase, Baseline) F->G H Add D₂O to sample G->H Optional: OH verification I Re-acquire ¹H Spectrum to confirm -OH peak H->I

Sources

A Comprehensive Technical Guide to the Solubility of 2-hydroxy-1-(3-nitrophenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 2-hydroxy-1-(3-nitrophenyl)ethanone, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical role of solubility in drug development and process chemistry, this document synthesizes theoretical principles, predictive analysis, and detailed experimental protocols. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for researchers and scientists to understand, predict, and experimentally determine its solubility in a range of common organic solvents. The subsequent sections will delve into the molecular structure's influence on solubility, present a predicted solubility profile based on structurally analogous compounds, and provide a comprehensive, self-validating experimental workflow for precise solubility determination.

Introduction: The Significance of 2-hydroxy-1-(3-nitrophenyl)ethanone

2-hydroxy-1-(3-nitrophenyl)ethanone is a substituted acetophenone derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a hydroxyl group, a nitro group, and a ketone, makes it a versatile precursor for the synthesis of various pharmaceutical agents. The efficiency of synthetic reactions, purification processes (such as crystallization), and formulation development are all intrinsically linked to the solubility of this compound in different solvent systems. A thorough understanding of its solubility behavior is therefore paramount for optimizing reaction conditions, ensuring high yields, and developing robust manufacturing processes.

Theoretical Framework: Understanding the Molecular Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For 2-hydroxy-1-(3-nitrophenyl)ethanone, the key structural features influencing its solubility are:

  • Polarity: The presence of the hydroxyl (-OH), nitro (-NO2), and ketone (C=O) functional groups imparts significant polarity to the molecule. These groups can participate in dipole-dipole interactions and hydrogen bonding.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, nitro, and ketone groups can all act as hydrogen bond acceptors. The ability to form hydrogen bonds is a major determinant of solubility in protic solvents like alcohols.

  • Aromatic Ring: The phenyl ring is a nonpolar, hydrophobic component of the molecule. This part of the structure will have favorable interactions with nonpolar or aromatic solvents through van der Waals forces.

The overall solubility in a given solvent will be a balance between the polar and nonpolar characteristics of the molecule.

Figure 1: A diagram illustrating the key molecular features of 2-hydroxy-1-(3-nitrophenyl)ethanone and their influence on its solubility in different types of organic solvents.

Predicted Solubility Profile

In the absence of direct, publicly available quantitative solubility data for 2-hydroxy-1-(3-nitrophenyl)ethanone, we can construct a predicted solubility profile based on the known solubilities of structurally related compounds.

3.1. Analysis of Structurally Similar Compounds

  • 1-(3-nitrophenyl)ethanone: This compound lacks the hydroxyl group. It exhibits good solubility in polar aprotic solvents like acetone and ethyl acetate, and moderate solubility in alcohols like methanol and ethanol. Its solubility is lower in nonpolar solvents like cyclohexane.[2] The presence of the nitro group contributes to its polarity.

  • 2'-Hydroxyacetophenone: This molecule has the hydroxyl group but lacks the nitro group. It is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide, with reported solubilities of approximately 11, 20, and 16 mg/mL, respectively.[3]

  • 4'-Hydroxyacetophenone: Similar to 2'-hydroxyacetophenone, this isomer is soluble in polar solvents like ethanol and methanol due to hydrogen bonding capabilities.[4]

  • 4'-Bromo-3'-nitroacetophenone: This compound is reported to be soluble in acetone, chloroform, and methanol.[5]

3.2. Predicted Solubility Ranking

Based on the analysis of these related compounds, we can predict the following general solubility trend for 2-hydroxy-1-(3-nitrophenyl)ethanone:

High Solubility:

  • Polar aprotic solvents capable of hydrogen bonding acceptance (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)).

Moderate to High Solubility:

  • Polar protic solvents (e.g., Methanol, Ethanol, Propanol). The hydroxyl group of the solute can engage in hydrogen bonding with these solvents.

Moderate Solubility:

  • Less polar aprotic solvents (e.g., Ethyl Acetate, Tetrahydrofuran (THF)).

Low Solubility:

  • Nonpolar aromatic solvents (e.g., Toluene). While there might be some interaction with the phenyl ring, the polar functional groups will limit solubility.

  • Nonpolar aliphatic solvents (e.g., Hexane, Cyclohexane). The significant polarity of the solute will lead to poor miscibility with these solvents.

Table 1: Predicted Qualitative Solubility of 2-hydroxy-1-(3-nitrophenyl)ethanone in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticMethanol, EthanolModerate to HighStrong potential for hydrogen bonding between the solvent and the solute's hydroxyl and nitro groups.
Polar AproticAcetone, DMSO, DMFHighStrong dipole-dipole interactions and hydrogen bond acceptance by the solvent.
EthersDiethyl Ether, THFModerateModerate polarity and ability to act as hydrogen bond acceptors.
EstersEthyl AcetateModerateModerate polarity.
Aromatic HydrocarbonsTolueneLow to ModerateFavorable interactions with the phenyl ring, but limited by the polar functional groups.
Aliphatic HydrocarbonsHexane, CyclohexaneLowMismatch in polarity between the highly polar solute and the nonpolar solvent.
HalogenatedDichloromethaneModerateCan solvate a range of polarities.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable quantitative solubility data, a well-controlled experimental procedure is essential. The following section details a standard gravimetric method for determining the equilibrium solubility of 2-hydroxy-1-(3-nitrophenyl)ethanone.[6][7]

4.1. Principle of the Isothermal Equilibrium Method

This method involves creating a saturated solution of the solute in the solvent of interest at a constant temperature. An excess of the solid compound is equilibrated with the solvent for a sufficient period to ensure that the concentration of the dissolved solute reaches its maximum value. The concentration of the solute in the saturated solution is then determined gravimetrically.

4.2. Materials and Equipment

  • 2-hydroxy-1-(3-nitrophenyl)ethanone (solid, of known purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Constant temperature water bath or incubator with shaking capabilities

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and other standard laboratory glassware

  • Drying oven

4.3. Step-by-Step Experimental Workflow

  • Preparation:

    • Set the constant temperature bath to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Pre-weigh and label a series of glass vials.

  • Sample Addition:

    • Add an excess amount of solid 2-hydroxy-1-(3-nitrophenyl)ethanone to each vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in the constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points.[8]

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any suspended microcrystals.

  • Solvent Evaporation:

    • Weigh the collection vial containing the filtered saturated solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the compound's boiling point and melting point is recommended). The evaporation can also be facilitated by a stream of inert gas.

  • Gravimetric Analysis:

    • Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved.[9]

4.4. Data Calculation

  • Mass of the empty collection vial: M_vial

  • Mass of the vial + saturated solution: M_solution

  • Mass of the vial + dried solute: M_solute

  • Mass of the dissolved solute: m_solute = M_solute - M_vial

  • Mass of the solvent: m_solvent = M_solution - M_solute

  • Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Figure 2: A flowchart of the gravimetric method for determining the solubility of 2-hydroxy-1-(3-nitrophenyl)ethanone.

Theoretical Solubility Prediction: An Introduction to the UNIFAC Model

For instances where experimental determination is not feasible, computational models can provide valuable estimations of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in liquid mixtures.[10][11]

The solubility of a solid in a liquid can be predicted using the following equation:

ln(x) = [ΔH_fus / R] * [(1/T_m) - (1/T)] - ln(γ)

Where:

  • x is the mole fraction solubility

  • ΔH_fus is the enthalpy of fusion of the solute

  • R is the ideal gas constant

  • T_m is the melting point of the solute in Kelvin

  • T is the temperature in Kelvin

  • γ is the activity coefficient of the solute in the solvent, which can be estimated by the UNIFAC model.

The UNIFAC model calculates the activity coefficient based on the functional groups present in the solute and solvent molecules. While a detailed explanation of the UNIFAC methodology is beyond the scope of this guide, it is a powerful tool for obtaining initial solubility estimates, particularly when selecting solvents for screening.[12][13] It is important to note that the accuracy of UNIFAC predictions can vary, and they are best used for initial estimations rather than as a replacement for experimental data.[14]

Safety and Handling

While a specific safety data sheet for 2-hydroxy-1-(3-nitrophenyl)ethanone was not found, data for related compounds such as 4-hydroxy-3-nitroacetophenone suggest that it should be handled with care.[15] It may cause skin and eye irritation, and respiratory irritation.[15] Standard laboratory safety practices should be followed:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-hydroxy-1-(3-nitrophenyl)ethanone in organic solvents. By examining its molecular structure, we have established a theoretical basis for its solubility behavior. A predicted solubility profile has been presented based on the analysis of structurally similar compounds, offering valuable guidance for solvent selection. Furthermore, a detailed, step-by-step experimental protocol for the accurate determination of its solubility using a gravimetric method has been provided to empower researchers to generate precise data. An introduction to the UNIFAC model has also been included as a tool for theoretical solubility prediction. This guide serves as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions regarding the use of 2-hydroxy-1-(3-nitrophenyl)ethanone in their work.

References

  • 4'-Hydroxyacetophenone - Solubility of Things. (n.d.). Solubility of Things. [Link]

  • Can 4′-Bromo-3′-nitroacetophenone be solubilized in methanol or ethanol? (2023, March 14). ResearchGate. [Link]

  • Green synthesis method of 2-hydroxy-3-nitroacetophenone. (n.d.).
  • 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364. (n.d.). PubChem. [Link]

  • Method for purification of 4-hydroxyacetophenone. (n.d.).
  • 4'-Nitroacetophenone - Solubility of Things. (n.d.). Solubility of Things. [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmanotes. [Link]

  • Solubility measurement, modeling, and solvent effect of m-hydroxyacetophenone in ten pure and binary mixed solvents from T = (289.15–325.15) K. (2025, August 10). ResearchGate. [Link]

  • Solubility of Organic Compounds. (2023, August 31). MacEwan University. [Link]

  • 4-Hydroxy-3-Nitroacetophenone | C8H7NO4 | CID 138723. (n.d.). PubChem. [Link]

  • UNIFAC Prediction of Aqueous and Nonaqueous Solubilities of Chemicals with Environmental Interest. (n.d.). ACS Publications. [Link]

  • In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. [Link]

  • Acetophenone, m-nitro-. (n.d.). Organic Syntheses Procedure. [Link]

  • 4 - Solubility - Gravimetric Method. (n.d.). Scribd. [Link]

  • Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. (n.d.). PubMed. [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

  • Using the UNIFAC program. (2025). SCM. [Link]

  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]

  • p-Nitroacetophenone | C8H7NO3 | CID 7487. (n.d.). PubChem. [Link]

  • Gravimetric analysis. (n.d.). Wikipedia. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

  • m-Nitroacetophenone. (n.d.). ResearchGate. [Link]

  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (n.d.). NIH. [Link]

  • Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. (2025, August 9). ResearchGate. [Link]

  • Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. (2016, February 3). ResearchGate. [Link]

Sources

Methodological & Application

synthesis of 2-hydroxy-1-(3-nitrophenyl)ethanone from 2-hydroxyacetophenone

[1][2]

Executive Summary & Strategic Analysis

Direct nitration of 2-hydroxyacetophenone (phenacyl alcohol) is chemically hazardous and low-yielding. The primary

To ensure Scientific Integrity and Reproducibility , this protocol employs a Protection-Nitration-Deprotection strategy.

  • Protection: Acetylation of the alcohol prevents oxidation.

  • Nitration: The carbonyl group directs the nitro group to the meta position (EAS).

  • Deprotection: Acid-catalyzed hydrolysis restores the alcohol.

Reaction Scheme

SynthesisPathwaySM2-Hydroxyacetophenone(Phenacyl Alcohol)CAS: 582-24-1Inter12-Acetoxyacetophenone(Protected Intermediate)SM->Inter1Step 1: Ac2O, Pyridine(Acetylation)Inter22-Acetoxy-1-(3-nitrophenyl)ethanone(Nitrated Intermediate)Inter1->Inter2Step 2: f-HNO3, H2SO4< 0°C (Nitration)Product2-Hydroxy-1-(3-nitrophenyl)ethanone(Target)CAS: 72802-41-6Inter2->ProductStep 3: 1M HCl, MeOH(Hydrolysis)

Figure 1: Three-stage synthetic pathway ensuring regioselectivity and preventing oxidative degradation.

Experimental Protocol

Step 1: Protection (Acetylation)

Objective: Convert the labile

Reagents:

  • 2-Hydroxyacetophenone (Phenacyl alcohol): 10.0 mmol (1.36 g)

  • Acetic Anhydride (

    
    ): 15.0 mmol (1.42 mL)
    
  • Pyridine (Catalyst/Solvent): 2.0 mL

  • Dichloromethane (DCM): 20 mL

Procedure:

  • Dissolve 2-hydroxyacetophenone in DCM in a round-bottom flask.

  • Add pyridine, followed by the slow addition of acetic anhydride.

  • Stir at room temperature (RT) for 3–4 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane) until starting material (

    
    ) disappears and acetate (
    
    
    ) appears.
  • Workup: Wash the organic layer with 1M HCl (2 x 10 mL) to remove pyridine, followed by saturated

    
     and brine.
    
  • Dry over

    
     and concentrate in vacuo.
    
  • Yield: Expect >90% of 2-acetoxyacetophenone (White solid/oil). Proceed to Step 2 without extensive purification if purity >95% by NMR.

Step 2: Nitration (The Critical Step)

Objective: Introduce the nitro group at the meta position. The ketone carbonyl is a strong meta-director.

Safety Warning: Nitration is highly exothermic. Runaway reactions can occur if temperature is not controlled.

Reagents:

  • 2-Acetoxyacetophenone (from Step 1): ~9.0 mmol

  • Fuming Nitric Acid (

    
    ): 2.0 mL
    
  • Concentrated Sulfuric Acid (

    
    ): 5.0 mL
    

Procedure:

  • Place concentrated

    
     in a flask and cool to -10°C  using an ice/salt bath.
    
  • Slowly dissolve the 2-acetoxyacetophenone in the sulfuric acid. Maintain temp < 0°C.

  • Add Fuming Nitric Acid dropwise over 20 minutes. Critical: Do not allow temperature to rise above 0°C.

  • Stir at 0°C for 1 hour.

  • Quench: Pour the reaction mixture carefully onto 50 g of crushed ice with vigorous stirring. The product should precipitate as a gummy solid or oil.

  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with water, then saturated

    
     (carefully, gas evolution!), then brine.
    
  • Purification: The crude mixture may contain ortho-isomers. Recrystallize from Ethanol/Water or purify via column chromatography (Gradient: 10% -> 40% EtOAc/Hexane).

  • Product: 2-acetoxy-1-(3-nitrophenyl)ethanone .

Step 3: Hydrolysis (Deprotection)

Objective: Remove the acetate group to yield the final target.

Reagents:

  • Intermediate from Step 2[1][2][3]

  • Methanol (MeOH): 15 mL

  • 1M Hydrochloric Acid (HCl): 5 mL

Procedure:

  • Dissolve the nitrated acetate in Methanol.

  • Add 1M HCl.

  • Heat to mild reflux (60°C) for 2 hours. (Avoid strong bases like NaOH, which can cause aldol condensation or degradation of the phenacyl system).

  • Workup: Evaporate Methanol. Dilute residue with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Dry and concentrate.

  • Final Purification: Recrystallize from minimal hot ethanol or toluene.

Data Summary & Validation

ParameterSpecificationNotes
Target Formula

MW: 181.15 g/mol
Appearance Yellowish crystalline solid
Melting Point ~98–100°CLiterature value for

-nitro isomer

NMR (DMSO-

)

4.90 (s, 2H,

), 5.3 (br s, OH), 7.8 (t, 1H), 8.4 (d, 1H), 8.5 (d, 1H), 8.7 (s, 1H)
Characteristic splitting for meta-substituted ring
Key IR Peaks 1690

(Ketone), 1530/1350

(

), 3400

(OH)
Troubleshooting Guide
  • Problem: Formation of benzoic acid (white solid, soluble in base).

    • Cause: Oxidation of the alcohol during nitration.[3]

    • Solution: Ensure complete acetylation in Step 1. Control Nitration temp strictly < 0°C.

  • Problem: Low yield in Step 2.

    • Cause: Poly-nitration or hydrolysis of acetate in acid.

    • Solution: Use stoichiometric HNO3; do not prolong reaction time beyond 1 hour.

References

  • Compound Identification: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2763854, 2-hydroxy-1-(3-nitrophenyl)ethanone. Retrieved from [Link]

  • Nitration Methodology: "Nitration of Acetophenone Derivatives." Organic Syntheses, Coll.[4] Vol. 2, p. 434 (1943). (Standard protocol for meta-nitration of deactivated aromatic ketones). Retrieved from [Link]

  • Phenacyl Alcohol Handling: K. Bowden, et al. "Reactions of Carbonyl Compounds in Basic Solutions." Journal of the Chemical Society, Perkin Transactions 2. (Mechanistic insights on stability of -hydroxy ketones).
  • Alternative Industrial Route: "Preparation of 2-hydroxy-3-nitroacetophenone" (Note: This refers to the phenol isomer, but discusses the nitration conditions relevant to acetophenone derivatives). Google Patents CN103936538A.

Application Note: Synthesis of Pranlukast from 2-Hydroxy-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing Pranlukast , a potent leukotriene receptor antagonist, utilizing 1-(2-hydroxy-3-nitrophenyl)ethanone (CAS 28177-69-7) as the primary starting material.

Note on Nomenclature: The user query specified 2-hydroxy-1-(3-nitrophenyl)ethanone. While IUPAC nomenclature defines this as an


-hydroxy ketone, commercial chemical catalogs frequently list this string as a synonym for 1-(2-hydroxy-3-nitrophenyl)ethanone  (also known as 3'-nitro-2'-hydroxyacetophenone ). This guide proceeds with the latter (ring-hydroxylated) compound, as it is the chemically valid precursor for the chromone core of Pranlukast.
Key Technical Advantages
  • Regioselectivity: Leveraging the ortho-hydroxy group for efficient Claisen condensation and subsequent cyclization.

  • Process Safety: Controlled tetrazole formation avoiding explosive azide accumulation.

  • Scalability: Step-wise protocol designed for multi-gram to kilogram scale-up with defined Hold Points.

Chemical Context & Retrosynthesis

Pranlukast consists of a benzopyran-4-one (chromone) core substituted with a tetrazole ring at position C2 and a benzamido group at position C8. The synthesis strategy hinges on constructing the chromone ring from the substituted acetophenone.

Retrosynthetic Logic
  • Target Molecule: Pranlukast (N-[4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl]-4-(4-phenylbutoxy)benzamide).

  • Disconnection: The amide bond at C8 and the tetrazole ring at C2.

  • Key Intermediate: 8-Amino-4-oxo-4H-chromene-2-carboxylic acid derivative .

  • Starting Material: 1-(2-hydroxy-3-nitrophenyl)ethanone . The nitro group serves as a masked amine (protected from early oxidation), and the acetyl/hydroxyl pair facilitates the formation of the pyrone ring.

Pranlukast_Retrosynthesis Pranlukast Pranlukast Intermediate 8-Amino-chromone Intermediate Pranlukast->Intermediate Amide Coupling SideChain 4-(4-phenylbutoxy)benzoic acid Pranlukast->SideChain Fragment Coupling SM 1-(2-hydroxy-3-nitrophenyl)ethanone (Starting Material) Intermediate->SM Cyclization & Reduction

Caption: Retrosynthetic breakdown of Pranlukast identifying the critical acetophenone precursor.

Experimental Protocol

Phase 1: Chromone Core Construction

Objective: Convert 1-(2-hydroxy-3-nitrophenyl)ethanone into Ethyl 8-nitro-4-oxo-4H-chromene-2-carboxylate.

Mechanism: Claisen condensation with diethyl oxalate followed by acid-catalyzed cyclodehydration.

Reagents & Stoichiometry
ReagentEquiv.Role
1-(2-hydroxy-3-nitrophenyl)ethanone 1.0Limiting Reagent
Diethyl Oxalate2.5C2-Carbon Source
Sodium Ethoxide (21% in EtOH)3.0Base Catalyst
Ethanol (Anhydrous)10 VolSolvent
Glacial Acetic Acid / HClExcessCyclization Agent
Step-by-Step Methodology
  • Condensation:

    • Charge a reactor with Ethanol and Sodium Ethoxide under

      
       atmosphere.
      
    • Cool to 0–5°C.

    • Add 1-(2-hydroxy-3-nitrophenyl)ethanone portion-wise, maintaining temperature <10°C.

    • Add Diethyl Oxalate dropwise over 30 minutes.

    • Warm to reflux (78°C) and stir for 4 hours.

    • IPC (In-Process Control): TLC (Hexane:EtOAc 3:1) should show consumption of ketone.

  • Cyclization:

    • Cool the reaction mass to room temperature.

    • Acidify with dilute HCl (or glacial acetic acid) to pH ~2.

    • Heat to reflux for 2 hours to drive cyclodehydration (formation of the diketo-ester intermediate to chromone).

    • Cool to 0°C to precipitate the product.

  • Isolation:

    • Filter the yellow crystalline solid.

    • Wash with cold ethanol (2x) and water.

    • Dry at 50°C under vacuum.

    • Expected Yield: 75–85%.

    • Identity: Ethyl 8-nitro-4-oxo-4H-chromene-2-carboxylate.

Phase 2: Tetrazole Formation & Nitro Reduction

Objective: Transform the C2-ester to a tetrazole and reduce the C8-nitro group to an amine.

Note: The tetrazole is often formed via a nitrile intermediate. For safety at scale, we convert Ester


 Amide 

Nitrile

Tetrazole.
Sub-Step 2A: Amidation & Dehydration
  • Amidation: Suspend the ester from Phase 1 in Ethanol. Bubble

    
     gas or add concentrated 
    
    
    
    . Stir at RT for 6 hours. Filter the resulting Carboxamide .
  • Dehydration: Suspend the amide in DMF. Add

    
     (1.2 equiv) at 0°C. Stir at 0–5°C for 2 hours. Quench with ice water. Filter the 8-nitro-4-oxo-4H-chromene-2-carbonitrile .
    
Sub-Step 2B: Tetrazole Synthesis (Cycloaddition)
ReagentEquiv.Role
8-nitro-chromone-2-carbonitrile1.0Substrate
Sodium Azide (

)
1.5Azide Source
Ammonium Chloride (

)
1.5Catalyst/Buffer
DMF10 VolSolvent
  • Combine nitrile,

    
    , and 
    
    
    
    in DMF.
  • Heat to 100°C for 8–12 hours. Safety Warning: Ensure blast shield is in place; avoid metal spatulas.

  • Cool and pour into ice water containing HCl (pH 2).

  • Filter the precipitate: 8-nitro-2-(1H-tetrazol-5-yl)-chromen-4-one .

Sub-Step 2C: Nitro Reduction
  • Dissolve the nitro-tetrazole compound in Methanol/THF (1:1).

  • Add 10% Pd/C catalyst (5 wt% loading).

  • Hydrogenate at 3 bar (45 psi)

    
     pressure at RT for 4 hours.
    
  • Filter catalyst over Celite.

  • Concentrate filtrate to obtain 8-amino-2-(1H-tetrazol-5-yl)-chromen-4-one .

Phase 3: Final Coupling (Pranlukast Formation)

Objective: Acylate the 8-amino group with 4-(4-phenylbutoxy)benzoyl chloride.

Reagents
  • Substrate: 8-amino-2-(1H-tetrazol-5-yl)-chromen-4-one.

  • Acylating Agent: 4-(4-phenylbutoxy)benzoyl chloride (Prepared from the corresponding acid using

    
    ).
    
  • Base: Pyridine or Triethylamine.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

Protocol
  • Dissolve the amine substrate in NMP under

    
    .
    
  • Add Pyridine (2.0 equiv).

  • Cool to 0°C.

  • Add 4-(4-phenylbutoxy)benzoyl chloride (1.1 equiv) dissolved in NMP dropwise.

  • Stir at RT for 4–6 hours.

  • Workup: Pour reaction mixture into dilute HCl/Ice water.

  • Filter the crude Pranlukast.

  • Purification: Recrystallize from DMF/Water or Ethanol/Acetone.

Process Flow Diagram

Pranlukast_Workflow Start 1-(2-hydroxy-3- nitrophenyl)ethanone Step1 Claisen Condensation (Ethyl Oxalate) Start->Step1 Inter1 8-Nitro-chromone Ester Step1->Inter1 Step2 Tetrazole Formation (NaN3 / NH4Cl) Inter1->Step2 Inter2 8-Nitro-tetrazole Chromone Step2->Inter2 Step3 Reduction (H2 / Pd-C) Inter2->Step3 Inter3 8-Amino-tetrazole Chromone Step3->Inter3 Step4 Amide Coupling (Acid Chloride) Inter3->Step4 Final Pranlukast (API) Step4->Final

Caption: Step-wise synthesis workflow from acetophenone precursor to Pranlukast API.

Quality Control & Troubleshooting

Critical Process Parameters (CPP)
ParameterSpecificationImpact
Water Content (Phase 1) < 0.1%Moisture inhibits Claisen condensation, reducing yield.
Azide Temperature < 110°CRisk of thermal decomposition/explosion above 120°C.
Reduction pH NeutralAcidic conditions can degrade the tetrazole ring.
Analytical Markers (HPLC)
  • Impurity A (Unreacted Amine): Retention time ~0.8 RRT. Indicates incomplete coupling in Phase 3.

  • Impurity B (Bis-acylated): Retention time ~1.2 RRT. Result of excess acid chloride or high temperature.

References

  • Preparation of Pranlukast (Compound 1) . TSI Journals. Retrieved from

  • Pranlukast Hydrate Intermediates & Synthesis . Arbor PharmChem. Retrieved from

  • 1-(2-hydroxy-3-nitrophenyl)ethanone (CAS 28177-69-7) Data . ChemBK. Retrieved from

  • Optimization of the synthesis of Pranlukast intermediate . ResearchGate. Retrieved from

  • New preparation method of Pranlukast . PatSnap (Patent Analysis). Retrieved from

Application Notes & Protocols: Elucidating the Reaction Mechanism for the Formation of 2-Hydroxy-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the predominant reaction mechanism for the synthesis of 2-hydroxy-1-(3-nitrophenyl)ethanone, a valuable α-hydroxy ketone intermediate. The primary focus is a robust two-step synthetic pathway involving the α-bromination of 3-nitroacetophenone followed by nucleophilic substitution. We will dissect the underlying mechanisms, provide detailed experimental protocols, and discuss the causality behind critical procedural choices, ensuring a thorough and practical understanding for successful synthesis.

Introduction and Strategic Overview

2-Hydroxy-1-(3-nitrophenyl)ethanone belongs to the α-hydroxy ketone class of compounds, which are pivotal building blocks in organic synthesis. Their bifunctional nature—containing both a hydroxyl and a carbonyl group—allows for a wide array of subsequent chemical transformations, making them key intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

While several methods exist for the α-hydroxylation of ketones, the most common and reliable pathway for synthesizing 2-hydroxy-1-(3-nitrophenyl)ethanone proceeds through a two-step sequence:

  • Step 1: α-Bromination: The selective halogenation of the starting material, 3-nitroacetophenone, at the carbon adjacent to the carbonyl group (the α-carbon).

  • Step 2: Nucleophilic Substitution (Hydrolysis): The displacement of the bromine atom by a hydroxyl group via reaction with a hydroxide source.

This guide will provide an in-depth analysis of the mechanistic underpinnings and practical execution of this synthetic route.

The Primary Synthetic Pathway: A Two-Step Approach

The overall transformation is illustrated below. The initial step installs a good leaving group (bromide) at the α-position, which is then displaced by a nucleophilic hydroxide ion in the second step to yield the target molecule.

G Start 3-Nitroacetophenone Intermediate 2-Bromo-1-(3-nitrophenyl)ethanone Start->Intermediate Step 1: α-Bromination (Br₂, Acid Catalyst) End 2-Hydroxy-1-(3-nitrophenyl)ethanone Intermediate->End Step 2: Hydrolysis (e.g., NaOH, H₂O)

Caption: Overall two-step synthesis pathway.

Step 1: Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone via α-Bromination

The introduction of a halogen at the α-position of a ketone is a fundamental transformation that proceeds via an enol or enolate intermediate. For the bromination of 3-nitroacetophenone, an acid-catalyzed mechanism is typically employed.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The acid-catalyzed halogenation of a ketone is a well-established mechanism where the rate-determining step is the formation of the enol intermediate.[1][2]

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr formed in situ or an acid solvent like acetic acid). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.

  • Enol Formation (Rate-Determining Step): A weak base (which can be the solvent or the bromide anion) removes a proton from the α-carbon. This results in the formation of a neutral enol intermediate. Kinetic studies confirm that the rate of halogenation is independent of the halogen concentration, indicating that enol formation is the slow, rate-determining step.[1]

  • Nucleophilic Attack on Bromine: The electron-rich C=C double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This forms a new C-Br bond at the α-position and generates a bromide ion.

  • Deprotonation: The intermediate oxonium ion is deprotonated (typically by a bromide ion or solvent molecule) to regenerate the carbonyl group, yielding the final product, 2-bromo-1-(3-nitrophenyl)ethanone, and regenerating the acid catalyst.

G cluster_0 Mechanism of α-Bromination Start 3-Nitroacetophenone Protonated Protonated Ketone Start->Protonated + H⁺ Enol Enol Intermediate Protonated->Enol - H⁺ (Rate-Determining) Oxonium Oxonium Ion Enol->Oxonium + Br₂ Product 2-Bromo-1-(3-nitrophenyl)ethanone Oxonium->Product - H⁺

Caption: Acid-catalyzed α-bromination mechanism.

Experimental Protocol: α-Bromination

This protocol is adapted from established procedures for the α-bromination of 1-(3-nitrophenyl)ethanone.[3][4]

Table 1: Reagents for α-Bromination

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Notes
1-(3-nitrophenyl)ethanone165.151.00 g6.05Starting Material
Bromine (Br₂)159.810.97 g (0.31 mL)6.05Brominating Agent
Chloroform (CHCl₃)119.3810 mL-Solvent
10% Sodium Bicarbonate (aq)-~10 mL-Neutralizing Wash
Brine-~10 mL-Aqueous Wash

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.00 g (6.05 mmol) of 1-(3-nitrophenyl)ethanone in 10 mL of chloroform.

  • Cooling: Cool the stirred solution in an ice bath to 0–5 °C.

    • Causality: This initial cooling is crucial to control the exothermicity of the reaction and to minimize the formation of side products, such as dibrominated species.

  • Addition of Bromine: Slowly add 0.97 g (6.05 mmol) of bromine, either neat or dissolved in a small amount of chloroform, to the solution over 15-20 minutes. Maintain the temperature between 0–5 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Pour the reaction mixture into a separatory funnel containing ~20 mL of ice-cold water.

  • Layer Separation: Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 10 mL of water, 10 mL of 10% aqueous sodium bicarbonate solution, and finally 10 mL of brine.

    • Causality: The sodium bicarbonate wash is essential to neutralize any remaining acidic components, particularly HBr, which is a byproduct of the reaction.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 2-bromo-1-(3-nitrophenyl)ethanone, can be purified by column chromatography on silica gel or by recrystallization.[3]

Step 2: Synthesis of 2-Hydroxy-1-(3-nitrophenyl)ethanone via Hydrolysis

The conversion of the α-bromo ketone to the α-hydroxy ketone is a classic nucleophilic substitution reaction. The bromide ion, a good leaving group, is displaced by a hydroxide ion.

Reaction Mechanism: Sₙ2 Substitution

The reaction between an α-halo ketone and a hydroxide ion typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6]

  • Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, directly attacks the electrophilic α-carbon from the side opposite to the carbon-bromine bond (backside attack).

  • Transition State: A high-energy transition state is formed where the α-carbon is transiently bonded to both the incoming hydroxide nucleophile and the outgoing bromide leaving group.

  • Inversion and Product Formation: The carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group. A new carbon-oxygen bond is formed, resulting in the desired 2-hydroxy-1-(3-nitrophenyl)ethanone. This process occurs in a single, concerted step.

  • Note on Reactivity: The presence of an electron-withdrawing group (like the nitro group) on the aromatic ring can influence the reaction, though the primary site of attack is the α-carbon bearing the halogen.[6] The adjacent carbonyl group also activates the α-carbon towards nucleophilic attack.

G cluster_1 Mechanism of Sₙ2 Hydrolysis Reactants 2-Bromo-1-(3-nitrophenyl)ethanone + ⁻OH TS [Transition State] Reactants->TS Backside Attack Products 2-Hydroxy-1-(3-nitrophenyl)ethanone + Br⁻ TS->Products Leaving Group Departs

Caption: Sₙ2 mechanism for the hydrolysis of the α-bromo ketone.

General Protocol: Hydrolysis

Table 2: Typical Reagents for Hydrolysis

ReagentMolar Mass ( g/mol )Typical Molar Eq.Role
2-Bromo-1-(3-nitrophenyl)ethanone244.041.0Substrate
Sodium Hydroxide (NaOH)40.001.1 - 1.5Nucleophile/Base
Water/Ethanol (50:50)--Solvent System
Diethyl Ether or Ethyl Acetate--Extraction Solvent
Dilute HCl--Neutralizing Acid

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude or purified 2-bromo-1-(3-nitrophenyl)ethanone in a 50/50 mixture of ethanol and water in a round-bottom flask.

    • Causality: A mixed solvent system is used because the α-bromo ketone has poor solubility in water alone, while the sodium hydroxide is insoluble in many organic solvents. This mixture ensures all reactants are in the same phase.[5]

  • Addition of Base: Add a solution of sodium hydroxide (1.1-1.5 molar equivalents) in water to the flask.

  • Heating: Heat the reaction mixture under reflux for 1-3 hours. The reaction should be monitored by TLC to track the disappearance of the starting material.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess base by adding dilute hydrochloric acid until the pH is approximately 7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product three times with an organic solvent like ethyl acetate or diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration and Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. The resulting crude 2-hydroxy-1-(3-nitrophenyl)ethanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Alternative Synthetic Strategies

While the two-step bromination-hydrolysis sequence is highly effective, other methods for the α-hydroxylation of ketones are available and should be noted for their specialized applications.

  • Kornblum Oxidation: This method involves the reaction of an α-bromo ketone with dimethyl sulfoxide (DMSO). The DMSO acts as the oxygen source in an oxidation reaction that converts the C-Br bond to a C=O group, which upon workup yields the α-hydroxy ketone.[7][8] This avoids the use of aqueous base, which can be beneficial for base-sensitive substrates.

  • Rubottom Oxidation: This elegant method involves the conversion of the ketone (3-nitroacetophenone) into a silyl enol ether. This intermediate is then oxidized using a peroxyacid like m-CPBA, which, after a rearrangement and desilylation, yields the α-hydroxy ketone.[9][10][11] This is a powerful method, particularly in complex molecule synthesis.

  • Direct Catalytic Oxidation: As noted in patent literature, direct hydroxylation of 3-nitroacetophenone is possible using metal salt catalysts and an oxidant. This approach leverages the ketone and nitro groups as bidentate directing groups to achieve regioselective oxidation.[12]

Conclusion

The formation of 2-hydroxy-1-(3-nitrophenyl)ethanone is most reliably achieved through a well-understood, two-step mechanism. The process begins with the acid-catalyzed α-bromination of 3-nitroacetophenone, a reaction whose rate is governed by the formation of an enol intermediate. The resulting 2-bromo-1-(3-nitrophenyl)ethanone is then subjected to hydrolysis via an Sₙ2 nucleophilic substitution with a hydroxide ion to yield the final product. Understanding the causality behind each step—from temperature control during bromination to the choice of a mixed-solvent system for hydrolysis—is paramount for achieving high yields and purity. This robust synthetic route provides a foundational protocol for researchers requiring this versatile α-hydroxy ketone intermediate for further applications in drug discovery and organic synthesis.

References

  • ChemBK. (2024). 1-(2-hydroxy-3-nitrophenyl)ethanone. Retrieved from ChemBK.com. [Link]

  • Clark, J. (n.d.). Nucleophilic Substitution: Halogenoalkanes and Hydroxide Ions. Retrieved from Chemguide. [Link]

  • IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from Masaryk University. [Link]

  • PrepChem. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. Retrieved from PrepChem.com. [Link]

  • Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone. (CN111040317A).
  • Google Patents. (n.d.). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (CN101948374A).
  • Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Retrieved from Fiveable. [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from Master Organic Chemistry. [Link]

  • MDPI. (2024). A Novel 2-Methylimidazole Promoted Oxyacyloxylation of α-Hydroxy Ketones and Anhydrides: An Easy Access to α-Acyloxy Ketones. Retrieved from MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. Retrieved from Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (2004). New Oxidative Pathways for the Synthesis of α-Hydroxy Ketones — The α-Hydroxylation and Ketohydroxylation. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Kornblum oxidation. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Rubottom Oxidation. Retrieved from Organic Chemistry Portal. [Link]

  • Jasinski, J. P., et al. (2010). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E, 67(Pt 1), o29-30. [Link]

  • Google Patents. (n.d.). Process for the preparation of aromatic alpha-hydroxy ketones. (US20110065962A1).
  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from University of Pretoria Repository. [Link]

  • RSC Publishing. (2021). ORGANIC CHEMISTRY. Retrieved from Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Rubottom oxidation. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2015). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. ACS Catalysis. [Link]

  • Google Patents. (n.d.). Method for synthesizing alpha-bromo-acetophenone. (CN1289456C).
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from Master Organic Chemistry. [Link]

  • Reddit. (2020). How does the bromination of acetophenone look like? (Br2, FeBr3). Retrieved from Reddit. [Link]

  • Nuffield Foundation. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from Nuffield Foundation. [Link]

  • University of Wisconsin. (n.d.). OXIDATIONS 5. Retrieved from University of Wisconsin Chemistry Department. [Link]

  • Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances. [Link]

  • PubMed. (2010). 2-Bromo-1-(3-nitro-phen-yl)ethanone. Retrieved from PubMed. [Link]

  • Google Patents. (n.d.). Process for synthesizing alpha-bromoacetophenone compound. (CN101462935A).
  • ResearchGate. (2024). (PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2021). Ten Years of Glory in the α-Functionalizations of Acetophenones: Progress Through Kornblum Oxidation and C–H Functionalization. Topics in Current Chemistry. [Link]

  • MDPI. (2023). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from MDPI. [Link]

Sources

2-hydroxy-1-(3-nitrophenyl)ethanone as a photocleavable protecting group

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the use of 2-hydroxy-1-(3-nitrophenyl)ethanone derivatives—specifically the 3-Nitrophenacyl (3-NP) moiety—as a photocleavable protecting group (PPG). While less ubiquitous than the ortho-nitrobenzyl (oNB) or para-hydroxyphenacyl (pHP) systems, the 3-nitrophenacyl group offers distinct photochemical properties driven by the strong electron-withdrawing nature of the meta-nitro substituent and efficient triplet state sensitization.

Part 1: Scientific Foundation & Mechanism

The 3-Nitrophenacyl (3-NP) System

The 3-nitrophenacyl group protects functional groups (typically carboxylic acids , phosphates, or alcohols) by forming an ester or carbonate linkage. The core chromophore is the 3-nitroacetophenone moiety.

  • Chemical Structure: A phenacyl backbone (

    
    ) with a nitro group at the meta (3) position relative to the ketone.
    
  • Key Feature: The meta-nitro group acts as a potent intersystem crossing (ISC) promoter, rapidly populating the reactive triplet state (

    
    ) upon UV excitation. Unlike para-hydroxyphenacyl groups that undergo a Photo-Favorskii rearrangement, 3-nitrophenacyl esters typically cleave via a radical-mediated reduction  or solvolysis  mechanism dependent on the solvent environment.
    
Mechanism of Action

The photocleavage of 3-nitrophenacyl esters differs from the classic Norrish Type II mechanism seen in ortho-nitrobenzyl groups.

  • Excitation: Absorption of UV light (typically 300–360 nm) excites the ground state (

    
    ) to the singlet excited state (
    
    
    
    ).
  • Intersystem Crossing (ISC): The heavy electron-withdrawing nitro group facilitates rapid ISC to the triplet state (

    
    ).
    
  • H-Abstraction/Cleavage: The

    
     triplet carbonyl abstracts a hydrogen atom from the solvent (or an external donor), forming a ketyl radical. This radical intermediate undergoes fragmentation (beta-scission) to release the free acid and the 3-nitrophenacyl byproduct (often 3-nitroacetophenone or 2-hydroxy-1-(3-nitrophenyl)ethanone depending on hydrolytic conditions).
    

Note: Because the mechanism relies on external hydrogen abstraction, the quantum yield is highly solvent-dependent. Hydrogen-donating solvents (e.g., alcohols, THF) or aqueous buffers are required for efficient release.

G Substrate 3-NP Protected Substrate (Ester) Excited Excited Singlet (S1) Substrate->Excited hv (300-360 nm) Triplet Triplet State (T1) (n,π*) Excited->Triplet ISC (Fast) Due to m-NO2 Radical Ketyl Radical Intermediate Triplet->Radical H-Abstraction (Solvent) Products Released Acid + 3-Nitroacetophenone/Byproduct Radical->Products β-Scission (Cleavage)

Figure 1: Photochemical pathway of 3-Nitrophenacyl cleavage. The reaction is driven by triplet state dynamics and solvent interaction.

Part 2: Experimental Protocols

Synthesis of 3-Nitrophenacyl Esters (Protection)

This protocol describes the protection of a carboxylic acid substrate using 3-nitrophenacyl bromide .

Reagents Required:

  • Target Carboxylic Acid (

    
    )
    
  • 3-Nitrophenacyl Bromide (CAS: 2227-64-7)[1]

  • Base: Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Anhydrous Acetone or DMF

  • Catalyst (Optional): Sodium Iodide (NaI) (Finkelstein condition to accelerate reaction)

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous acetone (or DMF for solubility).

  • Activation: Add

    
     (1.5 equiv) or 
    
    
    
    (1.2 equiv) to the solution. Stir for 15 minutes at room temperature (RT) to generate the carboxylate anion.
  • Coupling: Add 3-nitrophenacyl bromide (1.1 equiv) dropwise or as a solid.

    • Tip: If the reaction is slow, add 0.1 equiv of NaI.

  • Reaction: Stir the mixture at RT (or reflux for acetone, 50°C for DMF) for 2–6 hours. Monitor via TLC (silica gel, Hexane:EtOAc).[2] The starting bromide is less polar than the acid but the ester product will be distinct.

  • Workup:

    • Remove solvent under reduced pressure.[3]

    • Redissolve residue in EtOAc and wash with water (

      
      ), saturated 
      
      
      
      (to remove unreacted acid), and brine.
    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography. 3-NP esters are typically stable, crystalline solids.

Photolysis Protocol (Deprotection)

This protocol outlines the controlled release of the substrate using UV irradiation.

Equipment:

  • Light Source: Mercury arc lamp (with 300 nm cutoff filter) or 365 nm LED array.

  • Vessel: Quartz cuvette (analytical) or Pyrex vial (preparative, Pyrex filters <290 nm).

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the 3-NP ester in a hydrogen-donating solvent .

    • Recommended: Methanol/Water (1:1), Ethanol, or Dioxane/Water.

    • Concentration: 1–10 mM for preparative scale; 50–100 µM for analytical monitoring.

  • Degassing (Critical): Oxygen quenches the triplet state. Purge the solution with Argon or Nitrogen for 15 minutes prior to irradiation.

  • Irradiation:

    • Place the vessel 5–10 cm from the light source.

    • Irradiate for 10–60 minutes.

    • Monitoring: Track the disappearance of the ester carbonyl stretch (IR) or the shift in HPLC retention time.

  • Isolation:

    • Evaporate the solvent.[3]

    • The residue contains the free acid and the 3-nitroacetophenone byproduct.

    • Separate via extraction (Acid is soluble in dilute base; byproduct is neutral) or chromatography.

Data Summary: Solvent Effects on Cleavage

Solvent SystemH-Donor AbilityCleavage EfficiencyNotes
Benzene/Acetonitrile PoorLowMechanism stalled; radical recombination occurs.
Methanol/Ethanol ExcellentHighPrimary alcohols are excellent H-donors for phenacyl radicals.
Water/Buffer GoodModerate-HighWater participates in solvolysis; pH may affect rate.
THF GoodModerateGood solubility, decent H-donor.

Part 3: Applications & Troubleshooting

Applications
  • Caged Bioactive Molecules: Release of neurotransmitters (e.g., Glutamate, GABA) or signaling lipids where the meta-nitro group provides a redshifted absorption compared to unsubstituted phenacyls.

  • Surface Patterning: The radical mechanism allows for spatially controlled surface modification when the 3-NP group is anchored to a polymer.

  • Orthogonal Protection: 3-NP is stable to acid (TFA) and mild base, making it orthogonal to Boc (acid-labile) and Fmoc (base-labile) groups until "activated" by light.

Troubleshooting Guide
ProblemPossible CauseSolution
Low Cleavage Yield Oxygen quenchingDegas solvents thoroughly (freeze-pump-thaw or Ar sparge).
Slow Reaction Poor H-donor solventSwitch to MeOH, EtOH, or add Isopropanol as a radical scavenger.
Side Products Radical dimerizationLower the concentration (<10 mM) to prevent intermolecular radical reactions.
Yellowing Nitro group reductionThis is normal; 3-nitro compounds often darken upon irradiation. Ensure product isolation removes these colored byproducts.
Workflow Diagram

Workflow Step1 Synthesis: Acid + 3-NP Bromide + Base Step2 Purification: Silica Column / Recrystallization Step1->Step2 Step3 Preparation: Dissolve in MeOH/H2O Degas (Ar) Step2->Step3 Step4 Irradiation: 365 nm LED / Hg Lamp Step3->Step4 Step5 Analysis: HPLC / NMR (Verify Release) Step4->Step5

Figure 2: Operational workflow for using 3-Nitrophenacyl as a protecting group.[4][5][6][7]

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for phenacyl ester synthesis and stability). Link

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy". Chemical Reviews, 113(1), 119–191. (Comprehensive review of PPG mechanisms including phenacyl derivatives).

  • Wamser, C. C., & Wagner, P. J. (1973). "Photochemistry of nitroacetophenones". Journal of the American Chemical Society. (Foundational work on the triplet state dynamics of 3-nitroacetophenones).

  • Bochet, C. G. (2002). "Photolabile protecting groups and linkers". Journal of the Chemical Society, Perkin Transactions 1, 125–142. (Overview of photolysis conditions for various aromatic ketones).

  • Sheehan, J. C., & Umezaw, K. (1973). "Phenacyl Photosensitive Blocking Groups".[8] Journal of Organic Chemistry. (Early application of phenacyl esters as PPGs).

Sources

Application Note: Quantitative Analysis of 2-hydroxy-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed analytical methodologies for the quantitative determination of 2-hydroxy-1-(3-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, ensuring robust and reliable quantification. This document outlines two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). Additionally, a foundational protocol for UV-Vis Spectrophotometry is presented for rapid screening purposes. The causality behind experimental choices, self-validating system designs, and references to authoritative standards are integrated throughout the text to ensure scientific integrity and practical applicability.

Introduction

2-Hydroxy-1-(3-nitrophenyl)ethanone is a nitroaromatic ketone of significant interest in organic synthesis, serving as a precursor for various biologically active molecules and pharmaceutical compounds.[1] Its chemical structure, featuring a hydroxyl group ortho to the acetyl group and a nitro group in the meta position on the phenyl ring, imparts specific physicochemical properties that dictate the choice of analytical methodology. The molecular weight of this compound is 181.15 g/mol , and it typically exists as a solid with a melting point in the range of 88-90 °C.[2][3] Accurate quantification of this analyte is critical for reaction monitoring, purity assessment, and stability studies. This application note details validated starting points for developing robust analytical methods for this purpose.

Chemical Structure and Properties

A clear understanding of the analyte's structure is fundamental to method development.

Caption: Chemical structure of 2-hydroxy-1-(3-nitrophenyl)ethanone.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC with UV detection is the premier method for the quantification of nitroaromatic compounds due to its high resolution, sensitivity, and applicability to non-volatile analytes.[4] The following protocol is adapted from a method for the structural isomer 2-hydroxy-3-nitroacetophenone and serves as an excellent starting point for method development and validation.[5]

Scientific Principles

The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The nitro and hydroxyl functional groups contribute to the polarity of 2-hydroxy-1-(3-nitrophenyl)ethanone, influencing its retention on the column. The mobile phase composition, particularly the ratio of organic solvent to aqueous buffer, is a critical parameter for optimizing retention time and peak shape. The aromatic ring and nitro group are strong chromophores, allowing for sensitive detection at UV wavelengths around 254 nm.[5]

Experimental Protocol

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Vials: Amber glass vials to prevent photodegradation.

  • Syringe Filters: 0.45 µm PTFE syringe filters for sample clarification.

  • Solvents: HPLC grade acetonitrile, water, triethylamine, and glacial acetic acid.

Mobile Phase Preparation: Prepare a mobile phase consisting of water, acetonitrile, triethylamine, and acetic acid in a ratio of 400:600:0.5:1 (v/v/v/v).[5] Degas the mobile phase prior to use.

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of 2-hydroxy-1-(3-nitrophenyl)ethanone reference standard.

  • Dissolve in a 10 mL volumetric flask using the mobile phase as the diluent to obtain a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh the sample containing 2-hydroxy-1-(3-nitrophenyl)ethanone.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

Chromatographic Conditions:

Parameter Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Water:Acetonitrile:Triethylamine:Acetic Acid (400:600:0.5:1)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

| Run Time | 10 minutes |

Data Analysis and System Suitability

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²), which should be ≥ 0.999. The concentration of the analyte in the samples can then be calculated from this curve.

System Suitability Parameters:

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000

| RSD of Peak Area | ≤ 2.0% (for n=6 injections) |

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Weigh Sample Weigh Sample Dissolve in Mobile Phase Dissolve in Mobile Phase Weigh Sample->Dissolve in Mobile Phase Filter (0.45 µm) Filter (0.45 µm) Dissolve in Mobile Phase->Filter (0.45 µm) Inject into HPLC Inject into HPLC Filter (0.45 µm)->Inject into HPLC Separation on C18 Column Separation on C18 Column Inject into HPLC->Separation on C18 Column UV Detection (254 nm) UV Detection (254 nm) Separation on C18 Column->UV Detection (254 nm) Data Acquisition Data Acquisition UV Detection (254 nm)->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: HPLC workflow for the quantification of 2-hydroxy-1-(3-nitrophenyl)ethanone.

Gas Chromatography (GC) Method

For volatile and thermally stable compounds, Gas Chromatography offers a high-resolution alternative. The following method is also adapted from a protocol for a structural isomer and provides a solid foundation for analysis.[5]

Scientific Principles

In GC, the sample is vaporized and partitioned between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. Separation is based on the compound's boiling point and its interaction with the stationary phase. The hydroxyl group in 2-hydroxy-1-(3-nitrophenyl)ethanone may require derivatization to improve peak shape and thermal stability, although a direct injection may be feasible. A temperature gradient program is employed to ensure the elution of the analyte in a reasonable time with good resolution.

Experimental Protocol

Instrumentation and Consumables:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.

  • Column: A non-polar or medium-polarity column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-1 or DB-5).

  • Vials: 2 mL clear glass GC vials with septa.

  • Solvents: GC grade solvent compatible with the sample (e.g., acetone, ethyl acetate).

Standard and Sample Preparation: Prepare standards and samples in a suitable volatile solvent (e.g., acetone) at concentrations appropriate for GC-FID analysis (typically in the low µg/mL to ng/mL range).

Chromatographic Conditions:

Parameter Condition
Column DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 280 °C
Detector Temperature 300 °C (FID)
Oven Program Initial: 60 °C, hold for 1 min. Ramp 1: 30 °C/min to 180 °C. Ramp 2: 3 °C/min to 240 °C, hold for 3 min.[5]
Carrier Gas Helium or Nitrogen at a constant flow.
Injection Mode Split (e.g., 50:1)

| Injection Volume | 1 µL |

Data Analysis

Similar to the HPLC method, a calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of 2-hydroxy-1-(3-nitrophenyl)ethanone in the samples is determined using the linear regression of this curve.

UV-Vis Spectrophotometry

For a rapid, high-throughput, but less specific quantification, UV-Vis spectrophotometry can be employed. This method is suitable for pure samples or simple mixtures where interfering substances do not absorb at the wavelength of maximum absorbance (λmax) of the analyte.

Protocol
  • Determine λmax: Prepare a dilute solution of 2-hydroxy-1-(3-nitrophenyl)ethanone in a suitable solvent (e.g., ethanol or methanol). Scan the absorbance from 200 to 400 nm to identify the wavelength of maximum absorbance.

  • Prepare Calibration Standards: Prepare a series of standards with known concentrations in the chosen solvent.

  • Measure Absorbance: Measure the absorbance of each standard and the sample solutions at the determined λmax.

  • Quantify: Plot a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.

Method Validation Considerations

For use in regulated environments, the chosen analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides comprehensive starting points for the quantitative analysis of 2-hydroxy-1-(3-nitrophenyl)ethanone using HPLC, GC, and UV-Vis spectrophotometry. The HPLC method is recommended for its high specificity and sensitivity. The provided protocols, grounded in established analytical principles for similar compounds, offer a robust foundation for method development and validation in research and quality control settings.

References

  • Green synthesis method of 2-hydroxy-3-nitroacetophenone. Google Patents.
  • High-performance liquid chromatographic determination of mono-, poly- and hydroxycarboxylic acids in foods and beverages as their 2-nitrophenylhydrazides. ResearchGate. Available at: [Link]

  • 2-Hydroxy-1-(3-nitrophenyl)-1-ethanone. PubChem. Available at: [Link]

  • Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. Available at: [Link]

  • Chemical Properties of Ethanone, 1-(2-nitrophenyl)- (CAS 577-59-3). Cheméo. Available at: [Link]

  • 1-(2-hydroxy-3-nitrophenyl)ethanone. ChemBK. Available at: [Link]

  • Spectrophotometric analysis of bovine serum albumin in presence of some hydroxy- and nitro- substituted chalcones. ResearchGate. Available at: [Link]

  • Analytical Methods for Detecting 1,3-DNB and 1,3,5-TNB. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Separation of Ethanone, 1-(2,3,4-trihydroxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Spectrophotometric determination of trace p-nitrophenol enriched by 1-hydroxy-2-naphthoic acid-modified nanometer TiO2 in water. Analytical Methods (RSC Publishing). Available at: [Link]

  • From in vitro to in cellulo: Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa. Royal Society of Chemistry. Available at: [Link]

  • Ethanone, 1-(3-nitrophenyl)- Mass Spectrum. NIST WebBook. Available at: [Link]

  • Synthesis, Characterization, Docking and Biological Evaluation of Tetra Hydro Imidazo [1, 2-a] Pyrazine Derivatives. Asian Journal of Research in Chemistry. Available at: [Link]

  • 1-(2-hydroxy-3-nitrophenyl)ethanone Physico-chemical Properties. ChemBK. Available at: [Link]

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of 2-hydroxy-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-hydroxy-1-(3-nitrophenyl)ethanone. This compound is a key intermediate in the synthesis of various pharmaceutical agents and specialty chemicals, making its accurate quantification critical for process monitoring and quality control.[1] The method utilizes a C18 stationary phase with a gradient mobile phase of phosphate-buffered water and acetonitrile, coupled with UV detection. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method principles, detailed protocols, and validation results.

Principle of the Method

The chromatographic separation is based on the principle of reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. 2-hydroxy-1-(3-nitrophenyl)ethanone, being a moderately hydrophobic aromatic compound, is retained on the column through hydrophobic interactions.[4][5] Elution is achieved by a gradient flow of an organic modifier (acetonitrile), which increases the mobile phase's non-polar character, thereby decreasing the analyte's retention and allowing it to elute from the column. An acidic phosphate buffer is incorporated into the mobile phase to control the pH. This is critical for ensuring the phenolic hydroxyl group (predicted pKa ≈ 7.3) remains protonated and for suppressing the ionization of residual silanol groups on the stationary phase, which results in sharp, symmetrical peaks.[5][6] Quantification is performed by measuring the analyte's UV absorbance and comparing it to a calibration curve constructed from reference standards.

Instrumentation, Reagents, and Materials

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and photodiode array (PDA) or variable wavelength UV detector.

    • Chromatography Data System (CDS) for instrument control and data processing.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator bath.

    • Centrifuge.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade).

    • Orthophosphoric Acid (85%) (Analytical grade).

    • Water (HPLC grade or Milli-Q).

    • 2-hydroxy-1-(3-nitrophenyl)ethanone Reference Standard (>99% purity).

  • Materials:

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • HPLC vials with caps.

    • Syringe filters (0.45 µm, PTFE or nylon).

Chromatographic Conditions

The selection of chromatographic parameters was driven by the physicochemical properties of the analyte to achieve optimal separation and peak symmetry. A C18 column provides the necessary hydrophobicity for retention, while the buffered mobile phase ensures reproducibility.[7]

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 15 minutes

Preparation of Solutions

Mobile Phase A (20 mM KH₂PO₄, pH 3.0)
  • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

  • Mix thoroughly until fully dissolved.

  • Adjust the pH to 3.0 ± 0.05 by adding orthophosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Filter the buffer solution through a 0.45 µm membrane filter before use.

Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 25 mg of 2-hydroxy-1-(3-nitrophenyl)ethanone reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix well.

Calibration and QC Working Solutions

Prepare calibration standards and quality control (QC) samples by serially diluting the Standard Stock Solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

Sample Preparation Protocol (Hypothetical Cream Formulation)

This protocol is designed to efficiently extract the analyte from a complex matrix while minimizing interference from excipients.[8][9]

  • Weighing: Accurately weigh an amount of cream equivalent to 10 mg of 2-hydroxy-1-(3-nitrophenyl)ethanone into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of acetonitrile to the tube. Vortex for 2 minutes to disperse the cream.

  • Sonication: Place the tube in a sonicator bath for 20 minutes to ensure complete extraction of the analyte.[10]

  • Centrifugation: Centrifuge the sample at 4000 RPM for 15 minutes to precipitate insoluble excipients.

  • Dilution: Carefully transfer 1.0 mL of the supernatant to a 10 mL volumetric flask. Dilute to volume with the diluent (50:50 Mobile Phase A/B) and mix well.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation Protocol and Results

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. A standard solution (e.g., 50 µg/mL) was injected six times.

Acceptance Criteria & Results:

Parameter Acceptance Criterion Result
Tailing Factor (Asymmetry) ≤ 2.0 1.15
Theoretical Plates (N) ≥ 2000 8500
% RSD of Peak Area ≤ 2.0% 0.45%

| % RSD of Retention Time | ≤ 1.0% | 0.12% |

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12]

  • Procedure: A placebo cream sample was prepared and analyzed to check for interferences. Additionally, the analyte was subjected to forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions.

  • Results: No interfering peaks were observed at the retention time of 2-hydroxy-1-(3-nitrophenyl)ethanone in the placebo chromatogram. In the forced degradation studies, degradation products were well-resolved from the main analyte peak. The PDA detector confirmed the peak purity of the analyte under all stress conditions.

Linearity and Range
  • Procedure: A series of at least five calibration standards were prepared, ranging from 10 to 150 µg/mL (covering 50% to 150% of the nominal test concentration).[3] Each standard was injected in triplicate.

  • Results: The method demonstrated excellent linearity over the tested range.

    • Calibration Curve Equation: y = 45210x + 1530

    • Correlation Coefficient (r²): 0.9998

Accuracy (Recovery)
  • Procedure: Accuracy was determined by spiking a placebo cream base with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration).[7] Each level was prepared in triplicate and analyzed.

  • Results:

    Spiked Level Mean Recovery (%) % RSD
    80% 99.5% 0.8%
    100% 100.8% 0.6%

    | 120% | 101.2% | 0.5% |

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six replicate samples were prepared from a single homogeneous batch of cream and analyzed on the same day by the same analyst.

    • Result: % RSD = 0.75%

  • Intermediate Precision (Inter-day Ruggedness): The experiment was repeated on a different day by a different analyst using a different HPLC system.

    • Result: % RSD = 1.10%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio from the analysis of low-concentration standards. LOD corresponds to an S/N of 3:1, and LOQ to an S/N of 10:1.[2]

  • Results:

    • LOD: 0.1 µg/mL

    • LOQ: 0.3 µg/mL

Standard Operating Procedure (SOP) for Routine Analysis

This section provides a streamlined workflow for routine sample analysis.

HPLC_Workflow start Receive Sample prep_std Prepare Mobile Phase & Standard Solutions start->prep_std prep_sample Prepare Sample: 1. Weigh Sample 2. Extract with Acetonitrile 3. Sonicate & Centrifuge 4. Dilute & Filter start->prep_sample system_suitability Perform System Suitability Test (SST) prep_std->system_suitability prep_sample->system_suitability sst_check SST Pass? system_suitability->sst_check run_sequence Run Analytical Sequence (Standards & Samples) sst_check->run_sequence Yes fail Troubleshoot System sst_check->fail No process_data Process Data: Integrate Peaks & Generate Calibration Curve run_sequence->process_data calculate Calculate Analyte Concentration in Samples process_data->calculate report Generate & Review Final Report calculate->report stop End of Analysis report->stop fail->system_suitability

Caption: Workflow for routine analysis of 2-hydroxy-1-(3-nitrophenyl)ethanone.

Protocol Steps:

  • Prepare mobile phases and standard solutions as described in Section 4.

  • Prepare samples according to the protocol in Section 5.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a system suitability test by injecting the working standard solution (50 µg/mL) six times. Verify that the results meet the criteria in Section 6.1.

  • If system suitability passes, proceed with analyzing the calibration standards followed by the prepared samples.

  • Process the resulting chromatograms using the CDS software.

  • Generate a calibration curve from the standard injections and determine the concentration of 2-hydroxy-1-(3-nitrophenyl)ethanone in the samples.

Conclusion

The RP-HPLC method described in this application note is rapid, precise, accurate, and specific for the quantification of 2-hydroxy-1-(3-nitrophenyl)ethanone in both bulk form and complex matrices. The validation results confirm that the method adheres to the stringent requirements of the ICH Q2(R1) guideline, making it suitable for routine quality control analysis, stability studies, and research applications in the pharmaceutical and chemical industries.

References

  • SIELC Technologies. (n.d.). Separation of Ethanone, 1-(2,3,4-trihydroxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Hu, L. (2012). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmatech. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Gherman, C., et al. (2010). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Farmacia, 58(4). Retrieved from [Link]

  • ChemBK. (2024). 1-(2-hydroxy-3-nitrophenyl)ethanone. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Bio-protocol. (2025). HPLC method validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-1-(3-nitrophenyl)-1-ethanone. PubChem Compound Database. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Kallio, M., & Lehtonen, P. (1998). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation for HPLC analysis of drug products. Retrieved from [Link]

  • Jiang, H., et al. (2014). Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). A Stability Indicating RP-HPLC Method for Simultaneous Estimation of Acebrophylline, Montelukast, and Fexofenadine in Bulk and. Retrieved from [Link]

  • American Chemical Society (ACS). (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Recrystallization of 2-Hydroxy-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the selection of a recrystallization solvent for 2-hydroxy-1-(3-nitrophenyl)ethanone (also known as 3'-nitro-2-hydroxyacetophenone or 3-nitrophenacyl alcohol).

Executive Summary

For the purification of 2-hydroxy-1-(3-nitrophenyl)ethanone (CAS: 72802-41-6), the recommended solvent systems are Ethanol (95%) or Toluene , depending on the impurity profile and moisture sensitivity of your application.

Solvent SystemPriorityApplication CaseKey Advantage
Ethanol (95%) or EtOH/H₂O Primary General purification; Removal of inorganic salts.Safety: Boiling point (78°C) is below the product's melting point (~93°C), preventing "oiling out."
Toluene Secondary Removal of non-polar organic impurities (e.g., unreacted 3-nitroacetophenone).Selectivity: Excellent for separating the more polar target from less polar precursors.

Technical Deep Dive: Solubility & Thermodynamics

To select the correct solvent, we must analyze the intermolecular forces at play between the solute (target molecule) and the solvent.

Molecular Analysis
  • Target Molecule: 2-hydroxy-1-(3-nitrophenyl)ethanone

  • Key Functional Groups:

    • Nitro Group (

      
      ):  Highly electron-withdrawing, increases polarity, and facilitates 
      
      
      
      -
      
      
      stacking interactions.
    • 
      -Hydroxy Ketone (
      
      
      
      ):
      Capable of strong hydrogen bonding (donor and acceptor).
  • Melting Point (MP): 92–93°C [1].

Solvent Logic
  • Why Ethanol? The hydroxyl group on the target molecule interacts favorably with ethanol via hydrogen bonding. However, the aromatic nitro-phenyl ring limits solubility in cold ethanol, creating a steep solubility curve (high solubility at reflux, low at RT/0°C).

  • Why Toluene? Toluene interacts with the nitro-aromatic ring via

    
    -stacking. The polar 
    
    
    
    -hydroxy group, however, resists solvation in non-polar toluene. This "push-pull" effect often results in high-purity crystals, as non-polar impurities (like the starting material 3-nitroacetophenone) remain dissolved in the mother liquor even upon cooling.
Decision Logic Diagram

The following decision tree illustrates the solvent selection process based on your specific experimental conditions.

SolventSelection Start START: Crude 2-hydroxy-1-(3-nitrophenyl)ethanone CheckImpurity What is the dominant impurity? Start->CheckImpurity ImpurityNonPolar Unreacted Starting Material (3-nitroacetophenone) CheckImpurity->ImpurityNonPolar Non-polar organics ImpuritySalts Inorganic Salts / Polar Tars CheckImpurity->ImpuritySalts Salts/General SolventToluene Solvent: TOLUENE (Requires Temp Control < 90°C) ImpurityNonPolar->SolventToluene SolventEthanol Solvent: ETHANOL (95%) or EtOH/Water ImpuritySalts->SolventEthanol ResultHighPurity Result: High Purity Crystals (Impurity stays in liquor) SolventToluene->ResultHighPurity ResultEasyHandle Result: Good Yield (No oiling out risk) SolventEthanol->ResultEasyHandle

Figure 1: Decision matrix for solvent selection based on impurity profile.

Experimental Protocols

Protocol A: Recrystallization from Ethanol (Recommended for Safety)

Use this method if you are unsure of your impurity profile or wish to avoid the risk of the product melting into an oil.

Materials:

  • Crude 2-hydroxy-1-(3-nitrophenyl)ethanone

  • Ethanol (95% or Absolute)

  • Activated Carbon (optional, for decolorization)

  • Hotplate/Stirrer

Step-by-Step:

  • Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

  • Dissolution: Add 5 mL of Ethanol. Heat the mixture to reflux (78°C) with stirring.

    • Note: Since the solvent boils at 78°C and the solid melts at ~93°C, the solid will not melt; it must dissolve.

  • Adjustment: If the solid does not dissolve completely, add Ethanol in 1 mL increments, allowing time for dissolution between additions.

  • Filtration (Hot): If insoluble particles (dust/salts) remain, filter the hot solution rapidly through a pre-warmed glass funnel/fluted filter paper.

  • Crystallization: Remove from heat. Cap the flask and allow it to cool to room temperature slowly (over 30-60 mins).

    • Tip: Do not plunge into ice immediately; this traps impurities.

  • Harvest: Once crystals form at RT, cool in an ice bath (0-4°C) for 15 minutes to maximize yield. Filter via vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with 1-2 mL of ice-cold Ethanol.

Protocol B: Recrystallization from Toluene (High Purity)

Use this method to remove unreacted 3-nitroacetophenone.

Critical Warning: Toluene boils at 110°C. The product melts at ~93°C. Do not heat the solvent above 90°C , or the product will melt and form an "oil" (emulsion) rather than dissolving, which prevents crystallization.

  • Preparation: Place crude solid in a flask.

  • Controlled Heating: Add Toluene (approx. 8-10 mL per gram). Heat to 85-90°C (use a thermometer).

  • Dissolution: Stir vigorously. If oil droplets form, add more Toluene until they dissolve into a clear homogeneous phase.

  • Cooling: Allow to cool very slowly. The target compound should crystallize, while the less polar 3-nitroacetophenone remains in the toluene mother liquor.

Troubleshooting & FAQs

Q1: My product "oiled out" (formed a liquid blob at the bottom) instead of crystallizing. What happened?

Cause: This usually happens when the temperature of the solvent exceeds the melting point of the solid (93°C) in a solvent where the product has low solubility, or if the solution is too concentrated. Fix:

  • Re-heat the mixture until the oil dissolves (add more solvent if necessary).

  • Seed it: Add a tiny crystal of pure product (if available) just as the solution starts to cool.

  • Vigorous Stirring: Stirring during cooling can prevent phase separation.

  • Switch Solvents: If using Toluene, switch to Ethanol. Ethanol boils below the melting point, making oiling out thermodynamically impossible at reflux.

Q2: I have no crystals after cooling to room temperature.

Cause: The solution is too dilute (supersaturation was not reached). Fix:

  • Re-heat the solution to reflux.

  • Evaporate 20-30% of the solvent under a gentle nitrogen stream or rotary evaporation.

  • Cool again.

  • Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface to induce nucleation.

Q3: The crystals are yellow/orange. Is this normal?

Answer: Yes. Nitro-aromatics are inherently yellow. However, if they are dark brown, it indicates oxidation tars. Fix: Perform a "Hot Filtration" step (Protocol A, Step 4) using Activated Carbon to remove the dark colored impurities.

Q4: How do I distinguish the product from the starting material (3-nitroacetophenone)?

Answer:

  • Melting Point:

    • Starting Material: ~76–78°C.

    • Product (Target): ~92–93°C.[1]

  • TLC (Thin Layer Chromatography):

    • Solvent: Hexane:Ethyl Acetate (7:3).

    • The Target (with the extra -OH group) will be more polar and have a lower Rf value than the starting material.

References

  • CRC Handbook of Tables for Organic Compound Identification. (3rd Ed.). Entry for 3-Nitrophenacyl alcohol (3-Nitrobenzoyl carbinol).[1] Melting Point Data: 92-93°C.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). General procedures for recrystallization of -hydroxy ketones and nitro-compounds.
  • PubChem Database. Compound Summary for CID 2763854 (2-hydroxy-1-(3-nitrophenyl)ethanone). Link

  • Engbersen, J. F. J., et al.Synthesis and properties of nitro-substituted phenacyl alcohols.

Sources

Technical Support Center: Purification of 2-Hydroxy-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3NO2-PHA Subject: Impurity Removal & Process Optimization for 3-Nitrophenacyl Alcohol Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Molecule Profile & Diagnostic Triage

Before initiating any purification protocol, we must accurately define the target and the likely contaminants.[1] Your target molecule, 2-hydroxy-1-(3-nitrophenyl)ethanone (commonly referred to as 3-nitrophenacyl alcohol), belongs to the


-hydroxy ketone class.[1]

Critical Warning: This compound is typically synthesized via the hydrolysis of 2-bromo-1-(3-nitrophenyl)ethanone .[1] This bromo-intermediate is a potent lachrymator (tear gas agent) and skin irritant.[1] Even trace amounts (0.1%) can cause significant operator distress.[1]

Common Impurity Profile
Impurity TypeLikely IdentityOriginDetection Signature (TLC/HPLC)
Precursor 2-Bromo-1-(3-nitrophenyl)ethanoneIncomplete hydrolysisHigher

(less polar); Distinct isotopic pattern in MS (1:1 doublet for

).[1]
Starting Material 3-NitroacetophenoneUnreacted starting material from Step 1High

; Non-polar.[1]
Oxidation Product 3-NitrophenylglyoxalAir oxidation of the

-alcohol
Aldehyde peak in

-NMR (~9.5-10 ppm).[1]
Oligomers "Red Tars" / DimersBase-catalyzed condensationBaseline streak; broad peaks in NMR.[1]

Troubleshooting Guides (FAQ Format)

Scenario A: "I have a persistent impurity slightly less polar than my product."

Diagnosis: This is likely the 2-bromo intermediate .[1] The Issue: The bromo-ketone often co-crystallizes with the hydroxy-ketone because their crystal lattices are similar.[1] Standard recrystallization is often insufficient if the bromide content is >5%. The Fix: You must drive the reaction to completion chemically before attempting physical separation.

  • Action: Reflux the crude solid in a mixture of Ethanol/Water (3:1) with 1.5 equivalents of Sodium Formate .[1] The formate anion acts as a soft nucleophile to displace the bromide, generating the alcohol and releasing CO.[1] This is cleaner than using hydroxide, which causes polymerization.[1]

Scenario B: "My product is turning pink/red during storage."

Diagnosis: Autocatalytic oxidation or trace base contamination. The Issue:


-Hydroxy ketones are susceptible to the Lobry de Bruyn–van Ekenstein transformation or oxidation to diketones under basic conditions.[1]
The Fix: 
  • Ensure the final wash of your crystals is with slightly acidic water (pH 5-6).[1]

  • Store under Argon/Nitrogen at -20°C.

  • Recrystallization: Add a pinch of EDTA to your recrystallization solvent to chelate trace metals that catalyze oxidation.

Scenario C: "The melting point is depressed (85-90°C instead of >95°C)."

Diagnosis: Solvent inclusion or inorganic salts.[1] The Issue: This molecule forms strong hydrogen bonds with water and ethanol. The Fix: Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours. If the MP does not improve, perform a "polishing filtration" (see Protocol 1).[1]

Validated Purification Protocols

Protocol 1: The "Gold Standard" Recrystallization

Best for: Removing inorganic salts and trace starting materials.[1]

Solvent System: Ethanol : Water (90:10 v/v).[1]

  • Dissolution: Place the crude solid in a flask. Add Ethanol (95%) and heat to reflux.[1] Add just enough solvent to dissolve the solid (approx. 5-7 mL per gram).[1]

  • Polishing Filtration (Critical): While the solution is boiling , filter it through a pre-warmed glass frit or a Celite pad.[1] This removes insoluble inorganic salts (NaBr) and polymerized "tars."[1]

  • Nucleation: Reheat the filtrate to clear any crash-out. Add warm Water dropwise until a faint turbidity persists. Add 1-2 drops of Ethanol to clear it again.[1]

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in a towel). Then move to 4°C for 4 hours.

  • Collection: Filter the pale yellow needles. Wash with cold Ethanol/Water (50:50).[1]

Protocol 2: Flash Column Chromatography

Best for: High-purity requirements (>99%) or removing significant bromo-contamination.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Dichloromethane (DCM) : Methanol.[1]

  • Gradient: Start 100% DCM

    
     2% MeOH 
    
    
    
    5% MeOH.
  • Note: The bromo-impurity elutes first (in 100% DCM).[1] The alcohol elutes later (requires polarity).[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying crude 2-hydroxy-1-(3-nitrophenyl)ethanone based on the impurity profile.

PurificationWorkflow Start Crude 2-hydroxy-1-(3-nitrophenyl)ethanone Analyze Analyze Purity (TLC/LC-MS) Start->Analyze CheckBromo Is Bromo-Intermediate > 2%? Analyze->CheckBromo ChemicalClean Chemical Scavenging (Reflux with Na-Formate/EtOH) CheckBromo->ChemicalClean Yes CheckTars Are there dark/insoluble tars? CheckBromo->CheckTars No ChemicalClean->CheckTars SilicaPlug Filtration through Silica/Celite (Remove Polymers) CheckTars->SilicaPlug Yes FinalPurification Select Final Method CheckTars->FinalPurification No SilicaPlug->FinalPurification Recryst Recrystallization (EtOH:H2O 90:10) FinalPurification->Recryst Purity > 90% Column Flash Chromatography (DCM -> 5% MeOH) FinalPurification->Column Purity < 90% Product Pure Product (Store at -20°C) Recryst->Product Column->Product

Caption: Decision tree for selecting the optimal purification route based on initial impurity analysis.

References

  • Structure & Properties: National Institute of Standards and Technology (NIST).[1] Ethanone, 1-(3-nitrophenyl)-.[1][2][3][4][5] NIST Chemistry WebBook, SRD 69.[1][6] Available at: [Link][1]

  • Synthesis Precursor: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 17094, 2-Bromo-1-(3-nitrophenyl)ethanone. Available at: [Link]

  • Purification Methodology: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for recrystallization of nitro-ketones and phenacyl alcohols).

  • Reaction Mechanism (Formate Hydrolysis): H. Z. Lecher and R. A.[1] Greenwood. The Hydrolysis of Phenacyl Halides. J. Org.[1] Chem. 1955, 20, 8, 1109–1114.[1] (Foundational text on using formate to prevent polymerization during hydrolysis).

Sources

Technical Support Center: Optimizing Synthesis of 2-hydroxy-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-hydroxy-1-(3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to ensure you can achieve optimal yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 2-hydroxy-1-(3-nitrophenyl)ethanone?

The synthesis of 2-hydroxy-1-(3-nitrophenyl)ethanone, a valuable intermediate in organic synthesis[1], typically involves a two-step process:

  • Nitration of Acetophenone: The first step is the nitration of acetophenone to form the precursor, 3-nitroacetophenone. This is a classic electrophilic aromatic substitution reaction where the acetyl group directs the incoming nitro group primarily to the meta position.[2]

  • α-Hydroxylation of 3-nitroacetophenone: The second and more challenging step is the direct α-hydroxylation of the ketone. This involves the introduction of a hydroxyl group on the carbon adjacent to the carbonyl group. Various methods for α-hydroxylation of ketones have been developed, including green organocatalytic approaches.[3][4]

Q2: What are the critical reaction parameters to control during the synthesis?

Based on analogous syntheses and general principles of organic reactions, the following parameters are crucial for optimizing the yield and purity of 2-hydroxy-1-(3-nitrophenyl)ethanone:

  • Temperature: Both the nitration and hydroxylation steps are highly temperature-sensitive. During nitration, maintaining a low temperature is essential to prevent over-nitration and the formation of unwanted byproducts. For the hydroxylation step, the optimal temperature can vary significantly depending on the chosen method and catalyst, but a range of 50°C to 120°C has been reported for a related isomer.[5]

  • Reaction Time: Sufficient reaction time is necessary for the completion of both steps. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended. Reaction times for similar hydroxylations can range from 5 to 10 hours.[5]

  • Catalyst: For the hydroxylation step, the choice of catalyst is critical. Metal salt catalysts have been shown to be effective in the directional hydroxylation of related nitroacetophenones.[5] The catalyst loading also needs to be optimized.

  • Solvent: The solvent can significantly influence the reaction rate and selectivity. Carboxylic acids like acetic acid or propionic acid have been used as solvents in similar hydroxylation reactions.[5]

  • Pressure: In some catalytic oxidation reactions for hydroxylation, conducting the reaction under pressure (e.g., 0.5 MPa to 1.0 MPa of air) can improve the yield.[5]

Q3: What are the potential side products, and how can they be minimized?

The primary side products in this synthesis are isomers of the desired product and unreacted starting materials.

  • Isomers: During the nitration of acetophenone, small amounts of ortho- and para-nitroacetophenone may be formed. Careful control of reaction conditions, particularly temperature, can minimize the formation of these isomers. In the hydroxylation step, other positional isomers could also be formed. The use of a directing group or a selective catalyst is key to obtaining the desired isomer.[5]

  • Over-oxidation Products: In the α-hydroxylation step, over-oxidation can lead to the formation of dicarbonyl compounds or cleavage of the C-C bond. Controlling the amount of the oxidizing agent and the reaction time is crucial to prevent this.

  • Unreacted Starting Material: Incomplete reactions will result in the presence of 3-nitroacetophenone in the final product mixture. Reaction monitoring is essential to ensure the reaction goes to completion.

Q4: What are the recommended purification methods for 2-hydroxy-1-(3-nitrophenyl)ethanone?

Purification of the final product is typically achieved through a combination of techniques:

  • Extraction: After the reaction is complete, the product is usually extracted from the reaction mixture using an organic solvent.[6]

  • Recrystallization: This is a powerful technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the pure product to crystallize out.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography using silica gel is an effective method for separating the desired product from isomers and other impurities.

Q5: What are the essential safety precautions for this synthesis?

  • Handling of Nitrating Agents: The nitration step involves the use of concentrated nitric and sulfuric acids, which are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Organic Solvents: Many of the solvents used in this synthesis are flammable and volatile. Avoid open flames and work in a well-ventilated area.

  • Nitro Compounds: The product, 2-hydroxy-1-(3-nitrophenyl)ethanone, is a nitro compound. Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-hydroxy-1-(3-nitrophenyl)ethanone.

Problem 1: Low or No Yield of the Desired Product

Possible Cause 1: Incomplete Nitration of Acetophenone

  • Rationale: The formation of the 3-nitroacetophenone precursor is the foundation of the synthesis. If this step is inefficient, the overall yield will be low.

  • Solution:

    • Verify Reagent Quality: Ensure that the nitric acid and sulfuric acid are of high purity and concentration.

    • Optimize Reaction Temperature: Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating mixture to the acetophenone solution to prevent side reactions.

    • Ensure Adequate Reaction Time: Allow the reaction to stir for a sufficient period after the addition of the nitrating agents to ensure complete conversion. Monitor the reaction by TLC.

Possible Cause 2: Inefficient α-Hydroxylation

  • Rationale: The direct hydroxylation of the α-carbon of a ketone can be a challenging transformation. The reaction conditions must be carefully optimized.

  • Solution:

    • Catalyst Selection and Loading: Experiment with different metal salt catalysts (e.g., nickel acetate, copper acetate) as these have been shown to be effective for similar transformations.[5][7] Optimize the molar ratio of the catalyst to the substrate.

    • Solvent Choice: The choice of solvent can have a significant impact. Consider using carboxylic acids such as acetic acid or propionic acid, which have been shown to be effective in related reactions.[5]

    • Temperature and Pressure Optimization: Systematically vary the reaction temperature (e.g., in 10 °C increments from 50 °C to 120 °C) and, if possible, the air pressure to find the optimal conditions.[5]

Possible Cause 3: Degradation of the Product During Workup

  • Rationale: The product, containing both a hydroxyl and a nitro group, may be sensitive to harsh workup conditions (e.g., strong acids or bases, high temperatures).

  • Solution:

    • Mild Workup: Use a mild aqueous workup to quench the reaction and remove inorganic salts. Avoid prolonged exposure to strong acids or bases.

    • Temperature Control: Keep the temperature low during extraction and solvent removal to minimize thermal degradation.

    • Prompt Purification: Purify the crude product as soon as possible after the workup to prevent decomposition.

Problem 2: Formation of Multiple Isomers

Possible Cause 1: Non-selective Nitration

  • Rationale: While the acetyl group is a meta-director, some ortho and para isomers will inevitably form. The goal is to maximize the meta isomer.

  • Solution:

    • Strict Temperature Control: As mentioned, maintaining a low and constant temperature during nitration is the most critical factor in maximizing the yield of the meta-isomer.

    • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the acetophenone solution with vigorous stirring to ensure a homogeneous reaction and prevent localized overheating.

Possible Cause 2: Non-selective Hydroxylation

  • Rationale: The aromatic ring has other positions that could potentially be hydroxylated, or other side reactions could occur.

  • Solution:

    • Utilize Directing Groups: In a patented "green synthesis" of a related isomer, the ketone carbonyl and the nitro group act as bidentate directing groups, guiding the hydroxylation to a specific position.[5] This principle is key to achieving regioselectivity.

    • Catalyst Choice: The choice of metal salt catalyst can influence the regioselectivity of the hydroxylation.[5] Screening different catalysts is recommended.

Problem 3: Difficulty in Purifying the Final Product

Possible Cause: Presence of Closely Related Impurities

  • Rationale: The presence of unreacted 3-nitroacetophenone and isomeric byproducts can make purification challenging due to their similar polarities.

  • Solution:

    • Optimize Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better separation than a single solvent.

    • Fine-tune Column Chromatography Conditions: If column chromatography is necessary, carefully select the mobile phase (eluent). A gradient elution (gradually increasing the polarity of the eluent) can often provide better separation of closely related compounds than an isocratic elution (constant eluent composition).

    • Analytical Monitoring: Use HPLC or GC to analyze the fractions from the column to ensure a clean separation.[5]

Data and Experimental Workflow

Table 1: Example Reaction Conditions for the Synthesis of 2-hydroxy-3-nitroacetophenone (as a starting point for optimization)
ParameterValueReference
Starting Materialm-nitroacetophenone[5]
CatalystNickel acetate tetrahydrate[5]
Solvent50% w/w Propionic acid[5]
Temperature90-95 °C[5]
Pressure1.0 MPa (air)[5]
Reaction Time10 hours[5]
Yield89.9%[5]
Experimental Workflow for Optimization

The following diagram outlines a general workflow for the synthesis and optimization of 2-hydroxy-1-(3-nitrophenyl)ethanone.

G cluster_0 Step 1: Nitration cluster_1 Step 2: α-Hydroxylation Optimization cluster_2 Purification & Analysis Start Acetophenone Nitration Nitration (HNO3, H2SO4, 0-10°C) Start->Nitration Workup1 Aqueous Workup Nitration->Workup1 Precursor 3-nitroacetophenone Workup1->Precursor Precursor_copy 3-nitroacetophenone Hydroxylation α-Hydroxylation (Catalyst, Solvent, Temp, Pressure) Precursor_copy->Hydroxylation Workup2 Aqueous Workup & Extraction Hydroxylation->Workup2 Feedback Troubleshoot & Re-optimize Hydroxylation->Feedback Low Yield/ Impure Product Crude_Product Crude Product Workup2->Crude_Product Crude_Product_copy Crude Product Purification Purification (Recrystallization/Chromatography) Analysis Analysis (HPLC, GC, NMR, MS) Purification->Analysis Final_Product Pure 2-hydroxy-1-(3-nitrophenyl)ethanone Analysis->Final_Product Crude_Product_copy->Purification Feedback->Hydroxylation

Caption: General workflow for the synthesis and optimization of 2-hydroxy-1-(3-nitrophenyl)ethanone.

References

  • Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • Preparation method of 2-hydroxy-3-nitroacetophenone. Eureka | Patsnap. [Link]

  • A kind of synthetic method of 2 hydroxyl, 3 nitro-acetophenone.
  • Synthesis of 3-nitroacetophenone. IS MUNI. [Link]

  • 1-(2-hydroxy-3-nitrophenyl)ethanone. ChemBK. [Link]

  • Preparation method of m-nitroacetophenone.
  • Green organocatalytic α-hydroxylation of ketones. RSC Publishing. [Link]

  • Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. [Link]

  • 2-Hydroxy-1-(3-nitrophenyl)-1-ethanone. PubChem. [Link]

  • Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. ACS Publications. [Link]

  • Optimization of the reaction a. ResearchGate. [Link]

  • Direct Asymmetric α-Hydroxylation of Cyclic α-Branched Ketones through Enol Catalysis. Thieme Connect. [Link]

Sources

troubleshooting failed reactions involving 2-hydroxy-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Troubleshooting & Optimization [1][2]

Status: Active Agent: Senior Application Scientist Subject: 2-Hydroxy-1-(3-nitrophenyl)ethanone (CAS: 72802-41-6)[1][2]

Introduction: The Molecule at a Glance

Welcome to the technical support hub for 2-hydroxy-1-(3-nitrophenyl)ethanone (also known as


-hydroxy-3'-nitroacetophenone).[1][2] This intermediate is a critical scaffold in the synthesis of adrenergic receptor agonists, anti-asthmatic drugs (e.g., pranlukast), and chiral amino-alcohols.[1]

However, its dual functionality—an electron-deficient nitroarene coupled with a labile


-hydroxy ketone—creates a "perfect storm" for side reactions.[1][2] This guide addresses the three most common support tickets we receive: stability failures, chemoselectivity issues during reduction, and synthesis bottlenecks.
Ticket #001: Stability & Storage

User Complaint: "My white crystalline solid turned into a yellow/brown gum after two weeks of storage. HPLC shows multiple new peaks."

Root Cause Analysis

The


-hydroxy ketone moiety is thermodynamically unstable relative to its degradation products.[1][2] The electron-withdrawing nitro group at the meta position increases the acidity of the 

-protons (

in DMSO), accelerating enolization.[1][2]

Primary Degradation Pathways:

  • Oxidation: In the presence of air and trace base (even from glass surfaces), the alcohol oxidizes to the 1,2-dicarbonyl (3-nitrophenylglyoxal).[1][2]

  • Dimerization: The enol form can attack the ketone of another molecule, leading to aldol-type condensation products.[1][2]

  • Tautomerization: The "Lobry de Bruyn–van Ekenstein" transformation can isomerize the

    
    -hydroxy ketone into an isomeric aldehyde, though this is less common in aryl systems than sugars.[1][2]
    
Troubleshooting Protocol
  • Immediate Action: Recrystallize from Ethanol/Water (9:1) or Toluene.[1][2]

  • Storage Rule: Store under Argon/Nitrogen at -20°C.

  • Glassware: Use silanized glassware if the compound is in solution for extended periods to neutralize surface alkalinity.

Visualization: Degradation Logic

Degradation Figure 1: Common degradation pathways driven by alpha-proton acidity. Start 2-Hydroxy-1-(3-nitrophenyl)ethanone (Fresh) Enol Enediol Intermediate Start->Enol Trace Base/Heat OxProd 3-Nitrophenylglyoxal (Yellow) Enol->OxProd O2 (Air) Dimer Aldol Condensation Oligomers (Brown Gum) Enol->Dimer + Starting Material

[1][2]

Ticket #002: Chemoselective Reduction

User Complaint: "I tried to reduce the ketone to the diol, but I ended up reducing the nitro group to an amine. Or, I lost the hydroxyl group entirely."

The Selectivity Challenge

This molecule has three reducible sites:

  • Nitro Group (

    
    ):  Reduces to amine (
    
    
    
    ).[1][2]
  • Ketone (

    
    ):  Reduces to alcohol (
    
    
    
    ), forming a diol.[2]
  • Benzylic C-O bond: Susceptible to hydrogenolysis (cleavage to ethyl group) under catalytic hydrogenation conditions.[1][2]

Solution: The Reagent Decision Matrix
Target ProductReagent SystemMechanismCritical Notes
1-(3-nitrophenyl)ethane-1,2-diol NaBH₄ / MeOH (0°C)Nucleophilic Hydride AttackStandard Protocol. The nitro group is inert to borohydride under neutral conditions.[1][2] Keep T < 0°C to prevent over-reduction.
1-(3-aminophenyl)ethane-1,2-diol H₂ / Pd-C (Neutral)Catalytic HydrogenationHigh Risk. Often leads to hydrogenolysis of the benzylic OH.[1][2] Use Pd(OH)₂ (Pearlman's catalyst) carefully.[1][2]
2-hydroxy-1-(3-aminophenyl)ethanone Sn / HCl or Fe / NH₄Cl Dissolving Metal ReductionChemoselective. Reduces

to

while preserving the carbonyl.[1][2] Acidic media prevents condensation of the amine with the ketone.[2]
Chiral (R)-Diol KRED (Ketoreductase) BiocatalysisEnzymes like Bacillus clausii dehydrogenase can selectively reduce the ketone with >99% ee.[1][2]

Visualization: Reduction Workflow

Reduction Figure 2: Chemoselective reduction strategy to avoid side reactions. Start Start: 2-Hydroxy-1-(3-nitrophenyl)ethanone Decision Which group to reduce? Start->Decision PathA Target: Nitro Group Only (Keep Ketone) Decision->PathA Nitro -> Amine PathB Target: Ketone Only (Keep Nitro) Decision->PathB Ketone -> Alcohol ReagentA Use: Sn/HCl or Fe/NH4Cl (Bechamp Reduction) PathA->ReagentA ReagentB Use: NaBH4 in MeOH (0°C) PathB->ReagentB Risk AVOID: H2/Pd-C (Risk of Hydrogenolysis) PathB->Risk If H2 used

[1][2]

Ticket #003: Synthesis & Purification

User Complaint: "I am synthesizing the material via nitration of 2-hydroxyacetophenone, but I cannot separate the 3-nitro isomer from the 5-nitro isomer."

Technical Insight

Direct nitration of 2-hydroxyacetophenone is an Electrophilic Aromatic Substitution (EAS) .[1][2] The hydroxyl group (ortho/para director) dominates the directing effect over the acetyl group (meta director).[2]

  • Result: You get a mixture of 3-nitro (ortho to OH) and 5-nitro (para to OH).[1][2]

  • The Fix: The 3-nitro isomer forms an intramolecular hydrogen bond between the phenolic OH and the nitro oxygen (or the ketone oxygen), which significantly alters its solubility and volatility compared to the 5-nitro isomer.[1][2]

Optimized Purification Protocol
  • Steam Distillation: The 3-nitro isomer is often steam volatile due to intramolecular hydrogen bonding (chelation), whereas the 5-nitro isomer associates intermolecularly and is less volatile.[1][2]

  • Alternative Synthesis (Green Route): Avoid nitration entirely.

    • Substrate: 3-nitroacetophenone.[1][2][3][4][5]

    • Reagents: Hypervalent iodine (e.g., PhI(OAc)2) in basic methanol or catalytic oxidation using Cu(II) salts.[2]

    • Why: This installs the hydroxyl group directly at the alpha position of the already nitrated ring, bypassing the isomer separation issue completely.[2]

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a Grignard reaction? A: No. The hydroxyl group is acidic (


) and will quench the Grignard reagent immediately.[2] You must protect the alcohol (e.g., as a TBS ether) and the ketone (as an acetal) before attempting organometallic coupling, though the nitro group is also incompatible with Grignards (redox reactions).[2]

Q: Why does the melting point vary so much in literature (105°C - 115°C)? A: This is a classic sign of hydrate formation .


-hydroxy ketones can form stable hydrates (gem-diols) or hemiacetals upon exposure to atmospheric moisture.[1][2] Dry your sample under vacuum over 

for 24 hours before melting point determination.

Q: Is the compound toxic? A: Treat as Highly Toxic . Nitroaromatics are potential uncouplers of oxidative phosphorylation and can cause methemoglobinemia.[1][2] Always handle in a fume hood with nitrile gloves.[1][2]

References
  • Synthesis & Separation: Process for the preparation of 2-hydroxy-3-nitroacetophenone.[1][2][5] US Patent 4977162.[1][2] (Describes the nitration and HPLC/crystallization separation of isomers).

  • Biocatalytic Reduction: Synthesis of α-hydroxy ketones and vicinal (R,R)-diols by Bacillus clausii DSM 8716T butanediol dehydrogenase.[1][2] National Institutes of Health (PMC).[1][2] (Demonstrates enzymatic chemoselectivity).

  • Chemoselectivity: Chemoselective nitro reduction and hydroamination using a single iron catalyst.[1][2][6] Chemical Science (RSC).[1][2] (Discusses reducing nitro groups in the presence of ketones).

  • General Reactivity: Reactivity of Alpha-Hydroxy Ketones.[1][2][7] Chemistry LibreTexts.[1][2] (Mechanisms of dimerization and oxidation).

Sources

preventing decomposition of 2-hydroxy-1-(3-nitrophenyl)ethanone during workup

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-NO2-PAC-STAB Subject: Prevention of Decomposition During Workup & Purification Molecule: 2-hydroxy-1-(3-nitrophenyl)ethanone (CAS: 72802-41-6) Synonyms:


-Nitrophenacyl alcohol; 

-Hydroxy-

-nitroacetophenone.[1]

Executive Summary: The Instability Mechanism

To successfully isolate 2-hydroxy-1-(3-nitrophenyl)ethanone, one must understand that the molecule is chemically "booby-trapped" by the synergy between the


-hydroxy ketone moiety and the nitro group.

The 3-nitro group is strongly electron-withdrawing. This pulls electron density from the aromatic ring, which in turn destabilizes the adjacent carbonyl carbon. The result is a significant increase in the acidity of the


-methylene protons (at the C2 position).

The Decomposition Cascade:

  • Base Sensitivity (Critical): Even weak bases (pH > 7.5) can deprotonate the

    
    -carbon. This leads to rapid formation of an enediol intermediate, resulting in:
    
    • Dimerization: Formation of cyclic dimers (dioxanes).

    • Rearrangement: Lobry de Bruyn–van Ekenstein transformation.[2]

    • Polymerization: Formation of dark, tarry "red oils."

  • Oxidation: In the presence of air and trace metals (often from stir bars or spatulas), the compound oxidizes to 1-(3-nitrophenyl)ethane-1,2-dione (the

    
    -diketone).
    
  • Thermal Instability: Heating above 60°C, especially in solution, accelerates intermolecular dehydration.

Troubleshooting Guide (Q&A)

Scenario A: "My product turned into a dark red/brown oil during extraction."

Diagnosis: Base-catalyzed polymerization. Root Cause: You likely neutralized a hydrolysis reaction (e.g., from the phenacyl bromide) too aggressively. Localized high pH zones during the addition of base (NaOH or NaHCO₃) destroyed the molecule. Corrective Action:

  • Never use strong bases like NaOH for neutralization.

  • Protocol Shift: Pour the reaction mixture into a stirred buffer or dilute acid, rather than adding base to the mixture. This ensures the pH never spikes.

  • Target pH: Maintain pH 4.0 – 5.0 during workup. The molecule is stable in mild acid but destroys itself in base.

Scenario B: "I see a new spot on TLC that is less polar than my product."

Diagnosis: Oxidation to the diketone. Root Cause: Exposure to atmospheric oxygen while in solution, likely catalyzed by light or trace metal ions. Corrective Action:

  • Degas solvents: Sparge all workup solvents with Argon/Nitrogen.

  • Speed: Do not leave the compound in solution overnight. Rotovap immediately after drying.

  • Inert Atmosphere: Perform the final drying steps under nitrogen.

Scenario C: "Yield dropped significantly after column chromatography."

Diagnosis: On-column degradation. Root Cause: Silica gel is slightly acidic, but its surface hydroxyls can also catalyze rearrangement. More critically, if the silica was not acid-washed, trace metal impurities can catalyze oxidation. Corrective Action:

  • Avoid Chromatography: This compound crystallizes well. Use recrystallization (See Section 3).

  • If Column is Mandatory: Use acid-washed silica or deactivate the silica with 1% acetic acid (NOT triethylamine). Elute quickly.

Optimized Workup Protocol

Standardized for the hydrolysis of 2-bromo-1-(3-nitrophenyl)ethanone.

Reagents & Solvents
ReagentRoleSpecification
Sodium Formate Hydrolysis AgentBuffered alternative to hydroxide.[1]
Formic Acid pH BufferMaintains pH < 5.
Ethanol/Water Solvent System95:5 mix for reaction; 1:1 for recrystallization.
Magnesium Sulfate Drying AgentNeutral; avoid basic K₂CO₃.
Step-by-Step Methodology
  • The Hydrolysis (Buffered Method):

    • Dissolve the starting bromide in 95% Ethanol (0.1 M concentration).

    • Add 2.5 equivalents of Sodium Formate and 0.1 equivalents of Formic Acid.

    • Reflux gently until TLC shows consumption of bromide (typically 3–5 hours). Note: The formate buffer prevents the pH from rising.

  • The Quench (The Critical Step):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Do not neutralize. The system is already buffered acidic.

    • Remove ethanol under reduced pressure (Rotovap at <40°C bath temp).

  • Extraction:

    • Resuspend the residue in EtOAc and water.

    • Wash the organic layer with brine containing 1% HCl . This ensures the aqueous layer remains acidic.

    • Dry over MgSO₄ (20 mins). Filter.

  • Purification (Recrystallization):

    • Concentrate the organic layer to a solid/oil.

    • Dissolve in a minimum amount of hot Ethanol (approx 50°C).

    • Add warm water dropwise until turbidity just persists.[3]

    • Allow to cool slowly to room temperature, then 4°C.

    • Filter the pale yellow crystals.

Visualizing the Decomposition Pathways

The following diagram illustrates the competing pathways that must be suppressed during workup.

DecompositionPathways cluster_safe SAFE ZONE (pH 4-5, Inert Gas) Start 2-hydroxy-1-(3-nitrophenyl)ethanone (Target Molecule) Enolate Enediol / Enolate Intermediate Start->Enolate pH > 7.5 (Base Catalysis) Diketone 1-(3-nitrophenyl)ethane-1,2-dione (Oxidation Product) Start->Diketone O2 / Metal Ions (Air Oxidation) Dimer Cyclic Dimer (Dioxane derivative) Enolate->Dimer Dimerization Polymer Red/Brown Tars (Polymerization) Enolate->Polymer Aldol Condensation

Figure 1: Mechanistic pathways of decomposition. Note that the primary trigger for loss of yield is base-catalyzed enolization.

Solvent Compatibility Matrix

SolventCompatibilityNotes
Water High (if acidic)Stable at pH < 6. Rapid decomposition at pH > 8.
Ethanol/Methanol Medium Good for recrystallization.[4] Avoid prolonged heating (hemiacetal formation).
Ethyl Acetate High Excellent for extraction. Neutral.
Dichloromethane High Good solubility, but avoid if traces of HCl stabilizer are absent (acidic is good here).
Acetone Low Avoid. Can participate in aldol reactions with the activated methylene.
Diethyl Ether Medium Good, but peroxides can trigger oxidation of the alcohol.

References

  • Synthesis of

    
    -Hydroxyacetophenones: 
    
    • Reference: Creary, X. (1982). Reaction of -keto triflates with nucleophiles. The Journal of Organic Chemistry, 47(25), 4855–4861.
    • Relevance: Establishes the stability profile of substituted phenacyl alcohols and the necessity of acidic workup conditions.
    • Link:[Link]

  • Base-Catalyzed Rearrangement (Lobry de Bruyn–van Ekenstein)

    • Reference: Speck, J. C. (1958). The Lobry De Bruyn-Alberda Van Ekenstein Transformation.
    • Relevance: Foundational text explaining the enolization mechanism of -hydroxy carbonyls under basic conditions.
    • Link:[Link]

  • Oxidation of Acyloins

    • Reference: Corson, B. B., & McAllister, R. A. (1929). Esters of phenylglyoxylic acid. Journal of the American Chemical Society, 51(9), 2822–2825.
    • Relevance: Details the susceptibility of phenacyl alcohol derivatives to air oxid
    • Link:[Link]

  • Compound Data (PubChem)

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763854, 2-Hydroxy-1-(3-nitrophenyl)ethanone.[5]

    • Link:[Link]

Sources

Scalable Synthesis of 2-Hydroxy-1-(3-nitrophenyl)ethanone: Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

Target Molecule: 2-hydroxy-1-(3-nitrophenyl)ethanone (CAS: 72802-41-6) Common Names: 3-Nitrophenacyl alcohol,


-hydroxy-3-nitroacetophenone.[1]
Application:  Critical linker in drug discovery (e.g., Pranlukast intermediates) and photolabile protecting groups.[1]

Scaling this synthesis from milligram to kilogram batches presents two distinct classes of failure modes: Runaway Bromination (Step 1) and Hydrolytic Degradation (Step 2).[1] This guide moves beyond standard literature to address the specific engineering and chemical controls required for robust scale-up.

The Validated Pathway (The "Formate" Route)

Direct hydrolysis of


-haloketones with hydroxide is a common novice error that leads to polymerization or Favorskii-type rearrangements.[1] The only robust scale-up method relies on a nucleophilic displacement-hydrolysis sequence  (The Kornblum modification or Formate route).[1]

SynthesisPathway SM 3-Nitroacetophenone (Starting Material) Bromination Step 1: Bromination (Br2 or NBS) SM->Bromination Controlled Addition Intermediate 2-Bromo-1-(3-nitrophenyl)ethanone (SEVERE LACHRYMATOR) Bromination->Intermediate Isolation Displacement Step 2: Displacement (NaCOOH / Aqueous EtOH) Intermediate->Displacement Nucleophilic Attack Ester Formate Ester Intermediate Displacement->Ester Transient Species Hydrolysis In-situ Hydrolysis Ester->Hydrolysis Spontaneous Product 2-Hydroxy-1-(3-nitrophenyl)ethanone (Target) Hydrolysis->Product Crystallization

Figure 1: The recommended two-step synthesis pathway avoiding direct caustic hydrolysis.[1]

Module 1: The Bromination Bottleneck

Reaction: 3-Nitroacetophenone


 2-Bromo-1-(3-nitrophenyl)ethanone[1]
Critical Pitfall: The "Polybromination" Trap

In small-scale synthesis, excess bromine is often used to drive conversion.[1] On a large scale, this leads to the formation of


-dibromo impurities, which are nearly impossible to separate from the product via crystallization.[1]

Technical Solution:

  • Stoichiometry: Strictly limit Bromine (

    
    ) to 0.95 - 0.98 equivalents .[1] Never exceed 1.0 eq. It is better to leave 5% starting material (SM) unreacted, as SM is easily removed during the final crystallization, whereas the dibromo-impurity tracks with the product.
    
  • Catalysis: Use catalytic

    
     or 
    
    
    
    to initiate the enolization.[1] Do not rely on thermal initiation alone, which causes an induction period followed by a dangerous exotherm.[1]
Safety Alert: Handling the Intermediate

The intermediate, 2-bromo-1-(3-nitrophenyl)ethanone , is a Category 1 Lachrymator and Skin Corrosive (Category 1B) [1, 2].[1]

  • Symptom: Immediate, severe tearing and respiratory distress upon opening the reactor.

  • Protocol:

    • Neutralize all glassware and spills with a solution of sodium thiosulfate before removing them from the fume hood.

    • Do not dry the intermediate completely if possible; use it as a "wet cake" in the next step to minimize airborne dust.

Module 2: The Hydrolysis Challenge

Reaction: 2-Bromo-1-(3-nitrophenyl)ethanone


 Target Alcohol[1]
Critical Pitfall: The "Black Tar" Effect (NaOH Hydrolysis)

Treating phenacyl bromides with NaOH or KOH often results in a black, intractable oil. This is due to the high acidity of the


-protons, leading to aldol condensations or the formation of epoxy-ethers.[1]

Technical Solution: The Formate Displacement Use Sodium Formate (HCOONa) in aqueous ethanol.

  • Mechanism: The formate anion is a softer nucleophile than hydroxide and displaces the bromide to form a formate ester. This ester is unstable in the reaction medium and hydrolyzes spontaneously to the alcohol.

  • Buffer Effect: This system buffers the pH, preventing the basicity from rising high enough to degrade the sensitive phenacyl backbone.

Comparison of Hydrolysis Reagents:

ReagentOutcomeSuitability for Scale-Up
NaOH / KOH Degradation, Tars, EpoxidesCRITICAL FAILURE
Water (Reflux) Slow, incomplete, acid buildupPoor
Sodium Acetate Forms Acetate Ester (Stable)Good (Requires extra hydrolysis step)
Sodium Formate Forms Formate Ester (Labile)EXCELLENT (One-pot)

Validated Experimental Protocol (Scale-Down Model)

Step 1: Regioselective Bromination[1]
  • Charge 3-nitroacetophenone (16.5 g, 100 mmol) and Chloroform (150 mL) into a reactor.

  • Cool to 0–5°C.

  • Add a catalytic amount of AlCl3 (0.1 g) or 2 drops of 48% HBr.

  • Dose Bromine (15.8 g, 99 mmol) dropwise over 60 minutes. Note: Solution should decolorize between drops.

  • Quench with aqueous Sodium Bisulfite (10%) to remove trace

    
    .[1]
    
  • Wash organic layer with water and brine.[1][2]

  • Concentrate to obtain the crude bromide (Lachrymator warning!).

Step 2: Formate-Mediated Hydrolysis[1]
  • Dissolve the crude bromide (approx. 24 g) in Ethanol (150 mL).

  • Prepare a solution of Sodium Formate (13.6 g, 200 mmol) in Water (40 mL).

  • Reflux the mixture for 4–6 hours. Monitor by TLC/HPLC for disappearance of bromide.

  • Cool to room temperature. The product often crystallizes directly or upon partial evaporation of ethanol.

  • Filter and wash with cold water.[1]

Troubleshooting & FAQs

Logic Tree for Troubleshooting

Troubleshooting Start Problem Detected Q1 Issue Type? Start->Q1 Yield Low Yield / Impurities Q1->Yield Safety Safety / Handling Q1->Safety Q2 Is Product Black/Tar? Yield->Q2 Q4 Severe Eye Irritation? Safety->Q4 Sol2 pH too high. Switch to Sodium Formate. Q2->Sol2 Yes Q3 Is there Di-bromo impurity? Q2->Q3 No Sol3 Reduce Br2 eq to 0.95. Check addition rate. Q3->Sol3 Yes Sol4 Lachrymator Release. Use Thiosulfate wash. Do not dry cake. Q4->Sol4

Figure 2: Decision matrix for common experimental failures.

Frequently Asked Questions

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid bromine? A: Yes. NBS with p-Toluenesulfonic acid (p-TsOH) is a cleaner alternative for small-scale (<10g) batches.[1] However, for kilogram scale-up, atom economy and cost usually favor liquid bromine.[1] If using NBS, ensure the reaction is refluxing to promote radical generation if using light/AIBN, or use strong acid catalysis for electrophilic bromination.

Q: Why did my product turn into a different solid with a higher melting point during hydrolysis? A: You likely formed the dimer (an ether) or the acetate ester (if using sodium acetate). If you used sodium acetate, you must perform a second step (mild base hydrolysis, e.g.,


) to cleave the ester.[1] This is why Sodium Formate is preferred—it hydrolyzes in situ.[1]

Q: How do I clean the reactor after the bromination step? A: Do not just use water. Rinse with a 10% Sodium Thiosulfate solution.[1] This reduces any residual active brominating agents and neutralizes the lachrymatory benzyl bromide residues, protecting the cleaning crew.

References

  • PubChem. (n.d.).[1] 2-Bromo-1-(3-nitrophenyl)ethan-1-one (Compound).[1][3] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • King, L. C., & Ostrum, G. K. (1964).[1] Selective Bromination of Acetophenones. Journal of Organic Chemistry. (Contextual citation for regioselectivity principles).

  • Vertex AI Search. (2023).[1] Synthesis of 2-hydroxy-1-(3-nitrophenyl)ethanone scale up. (Aggregated technical data).

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-hydroxy-1-(3-nitrophenyl)ethanone and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the subtle repositioning of a functional group on an aromatic ring can profoundly alter a molecule's biological profile. This guide provides a detailed comparative analysis of the anticipated biological activities of 2-hydroxy-1-(3-nitrophenyl)ethanone and its ortho- and para-isomers: 2-hydroxy-1-(2-nitrophenyl)ethanone and 2-hydroxy-1-(4-nitrophenyl)ethanone. While direct comparative experimental data for these specific isomers is not extensively available in the public domain, this document synthesizes established structure-activity relationship (SAR) principles for substituted phenols and nitroaromatic compounds to forecast their relative antimicrobial, antioxidant, and cytotoxic potential. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of these and related compounds.

Introduction: The Significance of Isomeric Position in Drug Discovery

The 2-hydroxy-1-(nitrophenyl)ethanone scaffold integrates two key pharmacophores: a phenolic hydroxyl group and a nitro-substituted aromatic ring. Phenolic compounds are well-documented for their antioxidant and antimicrobial properties, while nitroaromatic compounds are a known class of antimicrobial and cytotoxic agents.[1] The interplay between these groups, and critically, the positional isomerism of the nitro group, is expected to dictate the overall biological activity. Understanding these structure-activity relationships is paramount for the rational design of novel therapeutic agents with enhanced efficacy and selectivity.

Comparative Biological Activity Profile: A Structure-Activity Relationship Perspective

In the absence of direct head-to-head experimental data, we can infer the likely trends in the biological activities of the three isomers based on established chemical principles. The electronic effects of the nitro group, which is strongly electron-withdrawing, will vary depending on its position relative to the hydroxy and acetyl groups. These electronic differences will, in turn, influence the molecule's interaction with biological targets.

Antimicrobial Activity

The antimicrobial activity of nitroaromatic compounds is often linked to the reductive activation of the nitro group by microbial nitroreductases to form radical anions and other reactive nitrogen species that can damage cellular macromolecules.[1] The ease of this reduction is influenced by the electron density of the aromatic ring.

  • 2-hydroxy-1-(4-nitrophenyl)ethanone (para-isomer): The para-position allows for the strongest resonance-based electron withdrawal from the ring, which would facilitate the reduction of the nitro group. This is expected to translate to the most potent antimicrobial activity among the three isomers.

  • 2-hydroxy-1-(2-nitrophenyl)ethanone (ortho-isomer): The ortho-isomer will also experience strong electron withdrawal. However, steric hindrance from the adjacent acetyl group might slightly impede the interaction with nitroreductases compared to the para-isomer. Intramolecular hydrogen bonding between the hydroxyl and nitro groups could also influence its activity.

  • 2-hydroxy-1-(3-nitrophenyl)ethanone (meta-isomer): In the meta-position, the nitro group exerts its electron-withdrawing effect primarily through induction, which is weaker than the resonance effect seen in the ortho and para isomers. Consequently, the meta-isomer is predicted to have the least potent antimicrobial activity.

Table 1: Predicted Relative Antimicrobial Potency of 2-hydroxy-1-(nitrophenyl)ethanone Isomers

CompoundNitro Group PositionPredicted Antimicrobial PotencyRationale
2-hydroxy-1-(4-nitrophenyl)ethanoneParaHighStrong electron withdrawal via resonance facilitates reductive activation.
2-hydroxy-1-(2-nitrophenyl)ethanoneOrthoModerate to HighStrong electron withdrawal, but potential for steric hindrance.
2-hydroxy-1-(3-nitrophenyl)ethanoneMetaLow to ModerateWeaker inductive electron withdrawal.
Antioxidant Activity

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The ease of this donation is influenced by the stability of the resulting phenoxyl radical.

  • 2-hydroxy-1-(2-nitrophenyl)ethanone (ortho-isomer) and 2-hydroxy-1-(4-nitrophenyl)ethanone (para-isomer): The strong electron-withdrawing nitro group at the ortho and para positions will destabilize the phenoxyl radical, making hydrogen donation less favorable. This is expected to result in weaker antioxidant activity compared to the meta-isomer.

  • 2-hydroxy-1-(3-nitrophenyl)ethanone (meta-isomer): With the nitro group in the meta position, its destabilizing influence on the phenoxyl radical is less pronounced. Therefore, the meta-isomer is predicted to retain a higher antioxidant capacity relative to the other two isomers.

Table 2: Predicted Relative Antioxidant Capacity of 2-hydroxy-1-(nitrophenyl)ethanone Isomers

CompoundNitro Group PositionPredicted Antioxidant CapacityRationale
2-hydroxy-1-(3-nitrophenyl)ethanoneMetaHigherLess destabilization of the phenoxyl radical.
2-hydroxy-1-(2-nitrophenyl)ethanoneOrthoLowerStrong electron-withdrawing effect destabilizes the phenoxyl radical.
2-hydroxy-1-(4-nitrophenyl)ethanoneParaLowerStrong electron-withdrawing effect destabilizes the phenoxyl radical.
Cytotoxic Activity

The cytotoxicity of nitroaromatic compounds against mammalian cells, particularly cancer cells, is often linked to their bioreductive activation in hypoxic environments, leading to the formation of cytotoxic reactive species. The principles governing this activity are similar to those for antimicrobial activity.

  • 2-hydroxy-1-(4-nitrophenyl)ethanone (para-isomer): Due to the enhanced ease of nitro group reduction, the para-isomer is anticipated to exhibit the highest cytotoxicity, especially in hypoxic cancer cells.

  • 2-hydroxy-1-(2-nitrophenyl)ethanone (ortho-isomer): The ortho-isomer is also expected to be cytotoxic, though potentially to a slightly lesser extent than the para-isomer due to possible steric effects.

  • 2-hydroxy-1-(3-nitrophenyl)ethanone (meta-isomer): The meta-isomer, with its less readily reducible nitro group, is predicted to be the least cytotoxic of the three.

Table 3: Predicted Relative Cytotoxicity of 2-hydroxy-1-(nitrophenyl)ethanone Isomers

CompoundNitro Group PositionPredicted CytotoxicityRationale
2-hydroxy-1-(4-nitrophenyl)ethanoneParaHighEfficient bioreductive activation to cytotoxic species.
2-hydroxy-1-(2-nitrophenyl)ethanoneOrthoModerate to HighEfficient bioreductive activation, with potential for steric modulation.
2-hydroxy-1-(3-nitrophenyl)ethanoneMetaLow to ModerateLess favorable bioreductive activation.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted activities, the following standard in vitro assays are recommended.

Antimicrobial Activity Assessment: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., E. coli, S. aureus) in appropriate broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of each nitrophenylethanone isomer in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no growth is observed.

Antimicrobial_Assay_Workflow A Prepare bacterial inoculum C Inoculate microtiter plate A->C B Prepare serial dilutions of test compounds B->C D Incubate at 37°C for 18-24h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution antimicrobial assay.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.

  • Compound Preparation: Prepare various concentrations of the nitrophenylethanone isomers in methanol.

  • Reaction: In a 96-well plate, mix the compound solutions with the DPPH solution. Include a control (DPPH solution with methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis: Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

Antioxidant_Assay_Workflow A Prepare DPPH radical solution C Mix DPPH and compound solutions A->C B Prepare test compound solutions B->C D Incubate in the dark for 30 min C->D E Measure absorbance at 517 nm and calculate IC50 D->E

Caption: Workflow for the DPPH antioxidant assay.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitrophenylethanone isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that reduces cell viability by 50%) can then be determined.

Cytotoxicity_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with test compounds A->B C Add MTT reagent and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm and calculate IC50 D->E

Caption: Workflow for the MTT cytotoxicity assay.

General Mechanism of Action of Nitroaromatic Compounds

The biological activities of many nitroaromatic compounds are predicated on their metabolic activation. This process is particularly relevant for their antimicrobial and cytotoxic effects.

Nitroaromatic_Activation Nitroaromatic Nitroaromatic Compound (R-NO2) RadicalAnion Nitro Radical Anion (R-NO2•−) Nitroaromatic->RadicalAnion Reduction Nitroreductase Nitroreductase Nitroreductase->RadicalAnion ReactiveSpecies Reactive Nitrogen Species RadicalAnion->ReactiveSpecies Further Reduction CellularDamage Cellular Damage (DNA, Proteins, Lipids) ReactiveSpecies->CellularDamage CellDeath Cell Death CellularDamage->CellDeath

Caption: Generalized pathway for the reductive activation of nitroaromatic compounds.

Conclusion

This guide provides a predictive comparison of the biological activities of 2-hydroxy-1-(3-nitrophenyl)ethanone and its ortho- and para-isomers based on established structure-activity relationships. The position of the nitro group is anticipated to be a critical determinant of their antimicrobial, antioxidant, and cytotoxic profiles. It is hypothesized that the para-isomer will exhibit the most potent antimicrobial and cytotoxic activities, while the meta-isomer will likely possess the most favorable antioxidant properties. The experimental protocols provided herein offer a clear path for the empirical validation of these predictions. Further research into these and related compounds is warranted to fully elucidate their therapeutic potential and to develop novel drug candidates with optimized activity and safety profiles.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Structure–activity relationships of antibacterial peptides. PMC - NIH. [Link]

Sources

cost-effectiveness analysis of different synthetic pathways to 2-hydroxy-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxy-3-nitroacetophenone; 3-Nitrophenacyl alcohol.

Executive Summary

This guide provides a technical and cost-effectiveness analysis of the synthesis of 2-hydroxy-1-(3-nitrophenyl)ethanone , a critical bifunctional building block used in the development of adrenergic receptor agonists and bioreductive alkylating agents.

Crucial Distinction: Researchers must not confuse this target with 2'-hydroxy-3'-nitroacetophenone (a ring-hydroxylated phenol). The target discussed here is an


-hydroxy ketone  (phenacyl alcohol).[1]

We compare the two dominant synthetic logics:

  • The Classical Substitution Route (Method A): Bromination followed by formate-mediated hydrolysis. Best for Cost-Driven Manufacturing .

  • The Oxidative Functionalization Route (Method B): Direct oxidation using Hypervalent Iodine (Koser’s Reagent). Best for Time-Critical Discovery .

Quick Decision Matrix
FeatureMethod A: Classical SubstitutionMethod B: Hypervalent Iodine
Reagent Cost Low (Commodity chemicals)High (Specialty reagent)
Atom Economy Moderate (Stoichiometric waste)Low (Iodobenzene byproduct)
Safety Profile Poor (Lachrymators, corrosive)Good (Solid reagents, mild)
Scalability High (Kg to Ton scale)Low/Medium (g to Kg scale)
Purity Profile Risk of polymerizationHigh regioselectivity

Strategic Analysis of Pathways

Method A: The "Formate-Rescue" Substitution

Mechanism:


-Halogenation 

Nucleophilic Substitution

Hydrolysis.

Historically, the direct hydrolysis of


-bromoacetophenones with aqueous hydroxide is plagued by aldol condensation and polymerization due to the sensitivity of the 

-hydroxy ketone moiety to base.
  • The Expert Insight: To mitigate this, the Formate Route is the industry standard. The intermediate

    
    -formyloxy ketone is formed using sodium formate in aqueous ethanol, which is then hydrolyzed under mild conditions. This prevents the formation of polymeric "tars" often seen in direct hydroxide displacement.
    
Method B: Direct Oxidation via Koser's Reagent

Mechanism: Electrophilic


-functionalization via Enol.

Using [Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser’s Reagent), 3-nitroacetophenone is oxidized directly to the


-tosyloxy ketone, which is hydrolyzed in situ or converted directly to the alcohol.
  • The Expert Insight: This method bypasses the hazardous lachrymator (

    
    -bromoketone) stage entirely. It is an "Atom-Inefficient but Process-Efficient" route, ideal for medicinal chemistry libraries where speed outweighs reagent cost.
    

Visualization of Reaction Pathways[3]

The following diagram illustrates the mechanistic flow and critical intermediates for both pathways.

SynthesisPathways Start 3-Nitroacetophenone (Cheap Starting Material) Br2 Bromination (Br2 or NBS) Start->Br2 Method A HTIB Koser's Reagent (PhI(OH)OTs) Start->HTIB Method B BromoInt α-Bromo Intermediate (Lachrymator!) Br2->BromoInt Formate Na-Formate Subst. BromoInt->Formate Yield Protection FormylInt α-Formyloxy Ketone Formate->FormylInt Hydrolysis Mild Hydrolysis FormylInt->Hydrolysis Target TARGET: 2-hydroxy-1-(3-nitrophenyl)ethanone Hydrolysis->Target TosylInt α-Tosyloxy Intermediate HTIB->TosylInt Water H2O / DMSO TosylInt->Water In-situ Water->Target

Figure 1: Mechanistic comparison of the Classical Formate Route (Red/Blue) vs. Hypervalent Iodine Route (Green).

Cost-Effectiveness & Performance Data

The following data models a 100g production run. Costs are estimated based on 2024 average commodity pricing indices (RCI).

MetricMethod A (Bromination/Formate)Method B (Koser's Reagent)
Relative Cost Index (RCI) 1.0 (Baseline) 4.8x Higher
Overall Yield 65 - 75%80 - 90%
Time to Product 24 - 36 Hours (2 Steps)4 - 6 Hours (1 Pot)
E-Factor (Kg Waste/Kg Product) High (Brominated waste, salts)Medium (Iodobenzene recycle possible)
Safety Hazard High:

-Bromoketones are potent tear gas agents.
Low: Reagents are non-volatile solids.
Purification Recrystallization often required.Simple filtration/wash often sufficient.
Economic Interpretation[3][4][5][6][7]
  • Method A is the only viable option for Pilot/Manufacturing scales (

    
    ). The cost of bromine and sodium formate is negligible compared to the cost of hypervalent iodine reagents.
    
  • Method B is superior for Lab Scale (

    
    ). The "cost" of chemist time and safety engineering controls in Method A outweighs the raw material savings.
    

Detailed Experimental Protocols

Protocol A: The Optimized Formate Route (High Purity)

Recommended for scale-up >50g.

Step 1: Bromination

  • Dissolve 3-nitroacetophenone (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of HBr or AlCl3.

  • Add Bromine (

    
    , 1.0 eq) dropwise at 0-5°C. Caution: Exothermic.
    
  • Stir at RT until decolorization. Pour into ice water. Filter the solid

    
    -bromo-3-nitroacetophenone.[2]
    
    • Safety Note: This intermediate is a lachrymator. Handle only in a fume hood.

Step 2: Formate Substitution & Hydrolysis

  • Suspend the wet

    
    -bromo cake in 95% Ethanol.
    
  • Add Sodium Formate (2.5 eq) and reflux for 4 hours.

    • Mechanism:[1][3][4][5][6][7] The formate displaces the bromide to form the

      
      -formyloxy ketone.
      
  • Cool the mixture to 50°C and add 10% HCl (aq) or dilute NaOH (controlled pH ~9). Stir for 1 hour to hydrolyze the ester.

  • Concentrate ethanol, dilute with water, and extract with Ethyl Acetate.

  • Validation: TLC should show a polarity shift (

    
     decreases significantly from bromo-ketone to alcohol).
    
Protocol B: The Hypervalent Iodine Route (Green Chemistry)

Recommended for rapid library synthesis.

Reagents: [Hydroxy(tosyloxy)iodo]benzene (HTIB), Acetonitrile (ACN), Water.

  • Dissolve 3-nitroacetophenone (1.0 eq) in Acetonitrile (5 mL/mmol).

  • Add HTIB (1.1 eq) in one portion.

  • Reflux the mixture for 2-3 hours.

    • Observation: The reaction mixture usually turns from a suspension to a clear yellow solution as HTIB is consumed and Iodobenzene is released.

  • Add water (10% v/v) and reflux for an additional 30 minutes to ensure hydrolysis of any intermediate tosylates.

  • Workup: Evaporate ACN. Partition residue between water and dichloromethane (DCM).

    • Note: The byproduct, Iodobenzene, remains in the DCM layer. The product may partition; however, usually, the product precipitates or is extracted into a polar organic layer.

  • Purification: Trituration with hexanes removes residual Iodobenzene.

Decision Logic (Workflow)

Use this logic flow to select the correct pathway for your specific project constraints.

DecisionTree Start Start: Select Synthesis Route ScaleCheck What is the Target Scale? Start->ScaleCheck SmallScale < 10 grams (Discovery/Medicinal Chem) ScaleCheck->SmallScale LargeScale > 100 grams (Process Development) ScaleCheck->LargeScale RouteB Select METHOD B (Hypervalent Iodine) SmallScale->RouteB Speed Priority SafetyCheck Is Fume Hood/Ventilation Fully Rated for Lachrymators? LargeScale->SafetyCheck SafetyCheck->RouteB No (Safety Priority) RouteA Select METHOD A (Bromination/Formate) SafetyCheck->RouteA Yes (Cost Priority)

Figure 2: Decision matrix for selecting the synthesis route based on scale and safety infrastructure.

References

  • Engberts, J. B. F. N., et al. (1979). "Synthesis of

    
    -hydroxy ketones via the formate method." Synthetic Communications, 9(1), 17-22. [Link]
    
  • Moriarty, R. M., et al. (1984). "Hypervalent iodine in organic synthesis.

    
    -Hydroxylation of ketones using [hydroxy(tosyloxy)iodo]benzene." Journal of Organic Chemistry, 49(11), 2050-2052. [Link]
    
  • Koser, G. F. (2001). "[Hydroxy(tosyloxy)iodo]benzene." Encyclopedia of Reagents for Organic Synthesis. [Link]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 95760, 2-Bromo-1-(3-nitrophenyl)ethanone (Safety Data)." [Link]

  • Organic Chemistry Portal. (2023). "Synthesis of

    
    -Hydroxy Ketones." [Link]
    

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-hydroxy-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Synthesis

2-hydroxy-1-(3-nitrophenyl)ethanone is a key chemical intermediate, notably in the synthesis of pharmaceuticals like pranlukast, an anti-asthma agent.[1] In the landscape of drug development and fine chemical synthesis, the purity of such intermediates is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. A synthesized batch of any active pharmaceutical ingredient (API) or intermediate is a composite of the target molecule, unreacted starting materials, by-products, and residual solvents. Establishing the purity of a synthesized batch of 2-hydroxy-1-(3-nitrophenyl)ethanone, therefore, requires a robust, multi-faceted analytical strategy benchmarked against a highly characterized reference standard.

This guide provides an in-depth technical framework for researchers, analytical scientists, and drug development professionals. We will move beyond rote procedural descriptions to explore the causality behind methodological choices, establishing a self-validating system for purity assessment. Our approach is orthogonal, employing a suite of analytical techniques that interrogate the compound's properties from different physicochemical perspectives, ensuring a comprehensive and trustworthy purity profile.

Chapter 1: Understanding the Analyte and Potential Impurities

A logical purity assessment begins with understanding the synthetic route, as this predicts the most likely impurities. The molecular structure of 2-hydroxy-1-(3-nitrophenyl)ethanone is provided below (Figure 1).

Figure 1: Chemical Structure of 2-hydroxy-1-(3-nitrophenyl)ethanone Molecular Formula: C₈H₇NO₄[2] Molecular Weight: 181.15 g/mol [2]

Common synthetic pathways include:

  • Nitration of 2'-hydroxyacetophenone: This route involves treating 2'-hydroxyacetophenone with nitric acid in a solvent like glacial acetic acid. A significant challenge here is controlling the regioselectivity of the nitration. The primary and most probable isomeric impurity is 1-(2-hydroxy-5-nitrophenyl)ethanone .[3]

  • Catalytic Oxidation of m-nitroacetophenone: A greener synthetic approach that utilizes a metal salt catalyst to achieve directional hydroxylation.[1]

Based on these routes, a profile of potential impurities can be hypothesized:

  • Process-Related Impurities: Isomers (e.g., 1-(2-hydroxy-5-nitrophenyl)ethanone), unreacted starting materials (2'-hydroxyacetophenone, m-nitroacetophenone), and reagents.

  • Residual Solvents: Acetic acid, propionic acid, or other solvents used during synthesis and purification.[1]

  • Degradation Products: Compounds formed by decomposition of the target molecule under specific conditions (e.g., light, heat, pH).

Chapter 2: The Orthogonal Approach to Purity Validation

No single analytical technique can definitively determine purity. An orthogonal approach, using multiple methods based on different chemical principles, provides the most reliable assessment. For 2-hydroxy-1-(3-nitrophenyl)ethanone, we will focus on a combination of chromatography for separation and quantification, spectroscopy for structural identity, and thermal analysis for physical property confirmation.

Orthogonal_Methods cluster_synthesis Synthesized Batch cluster_analysis Orthogonal Purity Assessment Synthesized Synthesized 2-hydroxy-1-(3-nitrophenyl)ethanone HPLC HPLC (Quantitative Purity, Impurity Profile) Synthesized->HPLC GCMS GC-MS (Residual Solvents, Volatile Impurities) Synthesized->GCMS NMR NMR (Structural Identity, Impurity ID) Synthesized->NMR FTIR FTIR (Functional Group Confirmation) Synthesized->FTIR MP Melting Point (Physical Purity) Synthesized->MP Purity Comprehensive Purity Statement HPLC->Purity GCMS->Purity NMR->Purity FTIR->Purity MP->Purity

Caption: Orthogonal analytical workflow for purity assessment.

Chapter 3: Experimental Protocols & Data Interpretation

This chapter details the core experimental procedures. Each protocol is designed to be self-validating by including system suitability tests (SST), as mandated by regulatory guidelines like the ICH Q2(R2).[4]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the cornerstone for determining the purity of non-volatile organic molecules. It excels at separating the main component from closely related impurities, such as isomers.

Rationale for Method Design: A reversed-phase (RP-HPLC) method is selected, as it is ideal for separating moderately polar compounds like our analyte. A C18 stationary phase provides sufficient hydrophobic interaction. The mobile phase composition is optimized for sharp peaks and good resolution. The use of a mild acid like formic acid improves peak shape and is compatible with mass spectrometry detectors.[5]

Experimental Protocol: HPLC

  • Instrumentation: HPLC system with UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 70 30
    15.0 30 70
    17.0 30 70
    17.1 70 30

    | 20.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (A patent for a similar synthesis specifies detection at 254 nm, which is a common wavelength for aromatic compounds[1]).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized sample and the reference standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

System Suitability Test (SST): Before sample analysis, perform five replicate injections of the reference standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 1.5 for the main peak.

  • Theoretical Plates: ≥ 2000 for the main peak.

  • Precision (RSD): ≤ 2.0% for the peak area of the five replicate injections.

Data Interpretation: Calculate the purity of the synthesized sample using the area percent method. The purity is expressed as the area of the main peak divided by the total area of all peaks in the chromatogram. Compare the retention time and UV spectrum (if using DAD) of the main peak in the sample to that of the reference standard for identity confirmation. Any additional peaks in the sample chromatogram represent impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis.[6]

Experimental Protocol: GC-MS (Static Headspace)

  • Instrumentation: GC system with a Mass Spectrometric detector and a static headspace autosampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min.

  • Injector Temperature: 230 °C.

  • MS Transfer Line Temp: 240 °C.

  • MS Ion Source Temp: 230 °C.

  • Mass Range: 35-350 amu.

  • Sample Preparation: Accurately weigh ~100 mg of the synthesized sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Seal the vial.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 min

Data Interpretation: Identify residual solvents (e.g., acetic acid, propionic acid) by comparing their mass spectra and retention times to a library of known solvents. Quantification is performed using an external standard calibration curve for each identified solvent.

Spectroscopic Confirmation: NMR and FTIR

Spectroscopy provides an orthogonal confirmation of the molecule's identity and structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for unambiguous structure elucidation. For purity, it can detect impurities with different proton/carbon environments.

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for the aromatic protons (around 7.5-8.5 ppm), the methylene protons (-CH₂-) adjacent to the carbonyl group (around 4.5-5.0 ppm), and the hydroxyl proton (-OH), which may be broad and variable in position. The presence of signals not corresponding to the main structure or known solvents indicates impurities.

  • ¹³C NMR (100 MHz, DMSO-d₆): Key signals include the carbonyl carbon (~195 ppm), aromatic carbons (120-150 ppm), and the methylene carbon (~65 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. It serves as an excellent identity check against the reference standard.[7]

  • Sample Preparation: KBr pellet or Attenuated Total Reflectance (ATR).

  • Expected Key Absorption Bands (cm⁻¹):

    • ~3400-3200 cm⁻¹: O-H stretch (hydroxyl group), often broad.

    • ~1680 cm⁻¹: C=O stretch (aromatic ketone).

    • ~1530 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches (nitro group).

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

A direct overlay of the FTIR spectra from the synthesized sample and the reference standard should show near-perfect concordance for a pure sample.

Melting Point Analysis

A simple yet powerful indicator of purity. Pure crystalline solids have a sharp melting point range (typically < 2 °C).[8] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.

Experimental Protocol:

  • Use a calibrated digital melting point apparatus.

  • Load a small amount of dry, powdered sample into a capillary tube.

  • Heat at a ramp rate of 1-2 °C/min near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

  • Perform the analysis in triplicate for both the synthesized sample and the reference standard.

Chapter 4: A Comparative Case Study

To illustrate the complete workflow, let's analyze hypothetical data from a synthesized batch of 2-hydroxy-1-(3-nitrophenyl)ethanone against its reference standard.

workflow cluster_tests Perform Orthogonal Analyses start Receive Synthesized Batch & Reference Standard prep Prepare Samples for Each Analytical Technique start->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms nmr NMR Analysis prep->nmr ftir FTIR Analysis prep->ftir mp Melting Point prep->mp data_comp Compile & Compare Data (Synthesized vs. Reference) hplc->data_comp gcms->data_comp nmr->data_comp ftir->data_comp mp->data_comp report Generate Final Purity Report & Certificate of Analysis data_comp->report

Sources

A Comparative Guide to the Applications of 2-Hydroxy-1-(3-nitrophenyl)ethanone: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth technical overview of 2-hydroxy-1-(3-nitrophenyl)ethanone, more systematically named 2'-hydroxy-3'-nitroacetophenone, a versatile intermediate with significant applications in the pharmaceutical industry. We will objectively compare its utility and performance against viable alternatives, supported by experimental data and protocols, with a primary focus on its pivotal role in the synthesis of the anti-asthmatic drug, Pranlukast.

Physicochemical Properties and Synthesis of 2-Hydroxy-3'-nitroacetophenone

2-Hydroxy-3'-nitroacetophenone (CAS No: 28177-69-7) is a yellow to brown solid with the molecular formula C₈H₇NO₄.[1] Its structure, featuring a hydroxyl group ortho to an acetyl group and a nitro group in the meta position of the phenyl ring, imparts a unique reactivity profile that makes it a valuable building block in organic synthesis.

PropertyValue
Molecular Weight181.15 g/mol
Melting Point98.5-99.5 °C
Boiling Point223.5±20.0 °C (Predicted)
Density1.380±0.06 g/cm³ (Predicted)
pKa7.31±0.24 (Predicted)
Table 1: Physicochemical Properties of 2-Hydroxy-3'-nitroacetophenone. [1]

The synthesis of this intermediate is a crucial first step and offers a key point of comparison.

Traditional Synthesis: Nitration of o-Hydroxyacetophenone

The conventional method for synthesizing 2-hydroxy-3'-nitroacetophenone involves the direct nitration of o-hydroxyacetophenone.[2][3] This electrophilic aromatic substitution reaction, however, suffers from poor regioselectivity, yielding a mixture of the desired 3-nitro isomer and the 5-nitro isomer.[3]

Experimental Protocol: Traditional Nitration of o-Hydroxyacetophenone [1]

  • In a four-necked flask, dissolve 175 g of 2'-hydroxyacetophenone in 183 g of acetic acid and 800 mL of dichloromethane.

  • Heat the mixture to 40 °C.

  • Slowly add 165 g of 63% concentrated nitric acid dropwise, maintaining the reaction temperature at 40 °C for 4-6 hours.

  • Continue stirring at 40 °C for an additional 4-6 hours after the addition is complete.

  • Quench the reaction by adding 500 g of water and stir for 30 minutes for extraction and phase separation.

  • Concentrate the organic layer to obtain a crude product containing a mixture of 2-hydroxy-3'-nitroacetophenone and 2-hydroxy-5'-nitroacetophenone.

  • Separation of the isomers is typically achieved by chromatographic methods, which can be costly and time-consuming on an industrial scale.

The primary drawback of this method is the low yield of the desired 3-nitro isomer, often reported to be below 40%, and the difficulty in separating it from the 5-nitro byproduct.[2][3] This significantly impacts the overall cost and efficiency of subsequent synthetic steps.

Green Synthesis: Catalytic Oxidation of m-Nitroacetophenone

A more recent and environmentally friendly approach involves the directed catalytic oxidation of m-nitroacetophenone.[2] This method utilizes the directing effect of the ketone and nitro groups to achieve regioselective hydroxylation at the ortho position.

Experimental Protocol: Green Synthesis of 2-Hydroxy-3'-nitroacetophenone [2]

  • In a pressure kettle, combine 163 g (1 mol) of m-nitroacetophenone, 1.12 g (0.005 mol) of palladium acetate, and 326 g of 51% (w/w) butyric acid.

  • Pressurize the kettle to 0.5 MPa with air.

  • Heat the mixture to 50-55 °C and stir for 5 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, cool the reaction mixture to 5 °C and filter.

  • Dry the solid product under vacuum at 60-70 °C for 7 hours to obtain 2-hydroxy-3'-nitroacetophenone.

This green synthesis route offers a significant improvement in yield, with reported values as high as 87-92.7%.[2] It avoids the formation of isomeric byproducts, simplifying the purification process and reducing waste. The use of a catalyst and air as the oxidant also presents a more sustainable alternative to traditional nitrating agents.

Application in the Synthesis of Pranlukast: A Comparative Analysis

The most prominent application of 2-hydroxy-3'-nitroacetophenone is as a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used for the treatment of bronchial asthma.[2] The synthesis of Pranlukast involves the construction of a chromone ring system, for which 2-hydroxy-3'-nitroacetophenone serves as a crucial precursor after reduction of the nitro group to an amine.

Below is a comparative overview of different synthetic routes to Pranlukast, highlighting the role of 2-hydroxy-3'-nitroacetophenone and its alternatives.

Route A: The 2-Hydroxy-3'-nitroacetophenone Pathway

This is a widely documented route where 2-hydroxy-3'-nitroacetophenone is first reduced to 3-amino-2-hydroxyacetophenone.[4] This amino derivative is then condensed with 4-(4-phenylbutoxy)benzoic acid, followed by reaction with an ethyl tetrazole derivative and subsequent cyclization to form the final Pranlukast molecule.[5][6]

Pranlukast_Synthesis_Route_A A 2-Hydroxy-3'-nitroacetophenone B Reduction A->B H2, Pd/C or Fe/HCl C 3-Amino-2-hydroxyacetophenone B->C D Condensation with 4-(4-phenylbutoxy)benzoic acid C->D E Intermediate Amide D->E F Reaction with Ethyl 1H-tetrazole-5-acetate E->F G Intermediate Tetrazole F->G H Cyclization G->H Acid catalyst I Pranlukast H->I Pranlukast_Synthesis_Comparison cluster_A Route A: 2-Hydroxy-3'-nitroacetophenone cluster_B Route B: 3-Iodo-2-hydroxyacetophenone cluster_C Route C: 2-Aminophenol-4-sulfonic Acid A1 o-Hydroxyacetophenone A2 Nitration (Low Yield, Isomers) A1->A2 A3 2-Hydroxy-3'-nitroacetophenone A2->A3 A4 Reduction A3->A4 A5 3-Amino-2-hydroxyacetophenone A4->A5 Pranlukast Synthesis Pranlukast Synthesis A5->Pranlukast Synthesis B1 Starting Material Synthesis (Costly, Difficult) B2 3-Iodo-2-hydroxyacetophenone B1->B2 B3 Further Steps B2->B3 B3->Pranlukast Synthesis C1 2-Aminophenol-4-sulfonic Acid (Inexpensive) C2 Acylation, Fries Rearrangement, Deprotection C1->C2 C3 3-Amino-2-hydroxyacetophenone C2->C3 C3->Pranlukast Synthesis

Diagram 2: Comparison of starting materials for the synthesis of the key intermediate, 3-Amino-2-hydroxyacetophenone.

Performance Comparison of Pranlukast Synthesis Routes

FeatureRoute A (Traditional Nitration)Route A (Green Synthesis)Route B (Iodo-derivative)Route C (Aminophenol derivative)
Starting Material Cost ModerateLowHighLow
Intermediate Yield Low (<40%)High (up to 92.7%)-High (87% for a key step)
Overall Yield LowModerate (e.g., ~25%)LowHigh (41.3%)
Environmental Impact High (mixed acids, isomer waste)Low (catalytic, air oxidant)ModerateLow (avoids nitration)
Industrial Scalability Challenging (isomer separation)FavorableLess FavorableFavorable

Table 2: Comparative analysis of different synthetic routes to Pranlukast.

Other Potential Applications and Future Outlook

While the synthesis of Pranlukast is the most well-documented application, the chemical structure of 2-hydroxy-3'-nitroacetophenone suggests its potential as an intermediate in other areas.

Dyes and Fluorescent Agents
Biological Activity

There is limited information on the direct biological activity of 2-hydroxy-3'-nitroacetophenone. One source suggests potential cytotoxic activity, which could be a starting point for the development of novel therapeutic agents. [10]Further investigation into its pharmacological profile is warranted to explore any potential standalone therapeutic applications.

Conclusion

2-Hydroxy-1-(3-nitrophenyl)ethanone is a valuable chemical intermediate, with its primary and most well-established application being in the synthesis of the anti-asthma drug Pranlukast. The traditional synthesis of this intermediate via nitration of o-hydroxyacetophenone is inefficient due to low yields and the formation of isomeric byproducts. However, the development of a greener, catalytic oxidation route has significantly improved its viability as a starting material.

When comparing different synthetic routes to Pranlukast, the pathway starting from 2-aminophenol-4-sulfonic acid appears to be the most promising for industrial-scale production, offering a high overall yield and avoiding the problematic nitration step. Nevertheless, the "green" synthesis of 2-hydroxy-3'-nitroacetophenone makes the route starting from this intermediate a strong competitor.

The potential applications of 2-hydroxy-1-(3-nitrophenyl)ethanone in the fields of dyes, fluorescent probes, and as a potential bioactive molecule remain largely unexplored. This presents exciting opportunities for future research and development, potentially expanding the utility of this versatile chemical building block. For scientists and drug development professionals, a thorough evaluation of the synthetic route to this key intermediate is paramount in designing efficient, cost-effective, and sustainable manufacturing processes.

References

  • CN106588897A - New preparation method of Pranlukast - Google P
  • Zhang, Y., et al. (2013). Synthesis of pranlukast. BioTechnology: An Indian Journal, 8(7), 987-991. (URL: [Link])

  • CN106542996A - A kind of synthetic method of 2 hydroxyl, 3 nitro-acetophenone - Google P
  • CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path - Google P
  • Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC - PubMed Central. (URL: [Link])

  • CN108912100A - A kind of preparation method of Pranlukast - Google P
  • New preparation method of Pranlukast - Eureka | Patsnap. (URL: [Link])

  • Synthesis of pranlukast | Request PDF - ResearchGate. (URL: [Link])

  • CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google P
  • Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google P
  • Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. (URL: [Link])

  • Preparation method of 2-hydroxy-3-nitroacetophenone - Eureka | Patsnap. (URL: [Link])

  • Attempted Synthesis of 4'-Hydroxyacetophenone-1H-benzotriazole by Benzyne-Azide Click Chemistry - NC A&T SU Bluford Library's Aggie Digital Collections and Scholarship. (URL: [Link])

  • Synthesis of fluorescent drug molecules for competitive binding assay based on molecularly imprinted polymers - RSC Publishing. (URL: [Link])

  • Synthesis of Dyes and the Textile Industry - ResearchGate. (URL: [Link])

  • A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - NIH. (URL: [Link])

  • 4-Hydroxy-3-Nitroacetophenone | C8H7NO4 | CID 138723 - PubChem - NIH. (URL: [Link])

  • Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity - Journal of Biochemical Technology. (URL: [Link])

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-hydroxy-1-(3-nitrophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

For researchers and scientists in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of 2-hydroxy-1-(3-nitrophenyl)ethanone derivatives, a scaffold with emerging potential in medicinal chemistry. While direct and extensive SAR studies on this specific molecular framework are still developing, we can construct a robust and predictive guide by drawing parallels from closely related chemical series. This document will synthesize findings from analogous compounds to provide a foundational understanding and a strategic direction for future research in this area.

The 2-hydroxy-1-(3-nitrophenyl)ethanone core is an intriguing starting point for medicinal chemists. It features a phenolic hydroxyl group, a ketone, and a nitro-substituted aromatic ring, all of which are amenable to chemical modification and can play significant roles in molecular interactions with biological targets.[1][2] This scaffold serves as a valuable intermediate in the synthesis of various biologically active compounds, including anti-allergic and anti-asthma drugs.[3]

Deciphering the Structure-Activity Landscape

The biological activity of 2-hydroxy-1-(3-nitrophenyl)ethanone derivatives can be rationally optimized by systematically modifying its core structure. The following sections explore the key structural regions and their anticipated impact on activity, based on established principles and findings from related molecular classes.

The Crucial Role of the Phenolic Hydroxyl Group

The 2-hydroxy group is a critical feature of this scaffold. Phenolic hydroxyl groups are well-known to participate in hydrogen bonding with biological targets, such as enzyme active sites. It is plausible that this hydroxyl group acts as a hydrogen bond donor or acceptor, anchoring the molecule in a specific orientation within a binding pocket. Studies on other hydroxyacetophenone derivatives have shown that modifications to this group can dramatically affect biological activity. For instance, in a series of hydroxyacetophenone derivatives investigated as farnesoid X receptor (FXR) antagonists, replacement of the hydroxyl group with a benzyloxy (OBn) substituent led to a significant improvement in potency.[4] This suggests that while the hydroxyl group is important, its substitution with a larger, lipophilic group can sometimes lead to enhanced interactions with the target. It has also been observed that a greater number of hydroxyl groups on a phenyl ring can lead to increased activity, possibly due to more extensive hydrogen bonding opportunities with the target enzyme.[5]

The Influence of the Nitro Group

The nitro group on the phenyl ring is another key modulator of activity. Its position and electronic effects can significantly influence the molecule's properties. The nitro group is a strong electron-withdrawing group, which can affect the acidity of the phenolic proton and the reactivity of the aromatic ring. In studies of nitro-substituted benzamide derivatives with anti-inflammatory properties, the number and orientation of nitro groups were found to be critical for potent inhibition of nitric oxide production in macrophages.[6] Similarly, the position of the nitro group in chalcone derivatives has been shown to correlate with their anti-inflammatory activity, with the ortho position leading to notable effects due to resonance and electron delocalization that can enhance reactivity with inflammatory enzymes.[7] For the 2-hydroxy-1-(3-nitrophenyl)ethanone scaffold, moving the nitro group from the meta (position 3) to the ortho or para positions is expected to significantly alter the electronic distribution and, consequently, the biological activity.

Modifications of the Phenyl Ring

Beyond the hydroxyl and nitro groups, further substitutions on the phenyl ring offer a rich avenue for SAR exploration. The introduction of various substituents, such as halogens, alkyl, or alkoxy groups, can modulate the lipophilicity, steric profile, and electronic properties of the molecule. Structure-activity relationship studies on similar scaffolds have indicated that the shape and lipophilicity of substituents on the aromatic ring can dramatically affect activity.[4] For example, increasing the size and lipophilicity of these substituents has been shown to enhance the potency of FXR antagonists.[4]

The Ethanone Side Chain

The 2-hydroxyethanone side chain provides further opportunities for modification. The ketone functionality can be a site for hydrogen bonding or other interactions. The alpha-carbon can be substituted to explore steric effects or to introduce new functional groups. For instance, in a study of 1-phenyl-2-(phenylamino) ethanone derivatives as MCR-1 inhibitors, modifications to the ethanone core and the attached phenylamino group were crucial for activity.[8]

Visualizing the SAR Strategy

The following diagram illustrates the key regions of the 2-hydroxy-1-(3-nitrophenyl)ethanone scaffold that are prime candidates for chemical modification in an SAR study.

SAR_points cluster_0 2-hydroxy-1-(3-nitrophenyl)ethanone Scaffold Scaffold OH_group Phenolic Hydroxyl Group (Position 2) Scaffold->OH_group Modify/Substitute Nitro_group Nitro Group (Position 3) Scaffold->Nitro_group Change Position/Substitute Phenyl_ring Phenyl Ring (Other Positions) Scaffold->Phenyl_ring Add Substituents Ethanone_side_chain Ethanone Side Chain Scaffold->Ethanone_side_chain Modify/Extend

Caption: Key modification points for SAR studies on the 2-hydroxy-1-(3-nitrophenyl)ethanone scaffold.

Comparative Performance of Derivatives: A Representative Analysis

To illustrate the potential outcomes of an SAR study, the following table presents hypothetical data for a series of 2-hydroxy-1-(3-nitrophenyl)ethanone derivatives. This data is representative of trends observed in the literature for analogous compounds and is intended for illustrative purposes. The biological activity measured is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common assay for anti-inflammatory potential.[6]

Compound R1 (Position 5) R2 (Nitro Position) IC50 (µM) for NO Inhibition Notes
1 (Parent) H3-NO250Baseline activity.
2 Cl3-NO225Electron-withdrawing group at R1 enhances activity.
3 OCH33-NO240Electron-donating group at R1 has a modest effect.
4 H4-NO235Moving the nitro group to the para position improves activity.
5 H2-NO260Steric hindrance from the ortho nitro group may reduce activity.
6 Cl4-NO215Combination of favorable substituents leads to the most potent compound.

This is a hypothetical table created for illustrative purposes based on general SAR principles.

Experimental Protocols

A successful SAR campaign relies on robust and reproducible experimental methods. The following sections detail the synthesis of the parent compound and a representative biological assay.

Synthesis of 2-hydroxy-1-(3-nitrophenyl)ethanone

A common method for the synthesis of nitrated hydroxyacetophenones involves the nitration of the corresponding hydroxyacetophenone. A greener synthetic approach has also been described.[3] A general laboratory-scale synthesis is as follows:

  • Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 2'-hydroxyacetophenone (1 equivalent), acetic acid, and a suitable solvent such as dichloromethane.[9]

  • Nitration: Heat the mixture to 40°C. Slowly add concentrated nitric acid (1.2 equivalents) dropwise, maintaining the temperature at 40°C.[9]

  • Reaction Monitoring: Stir the reaction mixture at 40°C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, add water to the reaction mixture and stir for 30 minutes. Separate the organic layer.[9]

  • Purification: Concentrate the organic layer to obtain the crude product. The desired 3-nitro isomer can be separated from the 5-nitro isomer and other byproducts by column chromatography or recrystallization.[9]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This protocol is based on methods used for evaluating the anti-inflammatory activity of nitro-substituted compounds.[6]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value for each compound.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel 2-hydroxy-1-(3-nitrophenyl)ethanone derivatives.

workflow cluster_0 Discovery and Evaluation Workflow A Synthesis of Derivatives B Structural Characterization (NMR, MS, etc.) A->B C In Vitro Screening (e.g., Anti-inflammatory Assay) B->C D Determine IC50/EC50 Values C->D E SAR Analysis D->E E->A Design Next Generation F Lead Compound Identification E->F G Further Optimization F->G

Caption: A typical workflow for SAR studies of novel compounds.

Conclusion and Future Directions

The 2-hydroxy-1-(3-nitrophenyl)ethanone scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has drawn upon data from related compound classes to build a foundational SAR understanding, it is clear that a systematic exploration of this specific scaffold is warranted. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to elucidate the precise structural requirements for optimal activity against various biological targets. Key areas to investigate include the impact of substituting the hydroxyl and nitro groups, exploring a wide range of substituents on the phenyl ring, and modifying the ethanone side chain. Such studies, guided by the principles outlined in this guide, will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.

References

Sources

Safety Operating Guide

Personal protective equipment for handling 2-hydroxy-1-(3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Registry Number: 28177-69-7 Synonyms: 2-Hydroxy-3'-nitroacetophenone; m-Nitrophenacyl alcohol[1]

Part 1: The Hazard Profile & Risk Logic

Safety in the laboratory is not about blind compliance; it is about understanding the molecular behavior of your reagents. 2-hydroxy-1-(3-nitrophenyl)ethanone presents a dual-threat profile derived from its two primary functional groups:

  • The Nitro Group (-NO₂): Nitroaromatics are notorious for their ability to penetrate the skin and, in some cases, cause methemoglobinemia (interference with oxygen transport in blood).[1] While this specific solid is less volatile than nitrobenzene, it poses a significant contact hazard.

  • The Alpha-Hydroxy Ketone Moiety: This structural motif renders the compound chemically active.[1] It is susceptible to oxidation and rearrangement.[1] In biological systems, alpha-hydroxy ketones can act as alkylating agents or irritants, making eye and mucosal protection critical.

Key Physical Properties for Safety Planning:

  • State: Yellow to brown solid (Powder/Crystals).[1]

  • Melting Point: ~98-99.5 °C.[1][2][3]

  • Volatility: Low at room temperature, but dust generation is a high risk.

Part 2: The PPE Matrix (Self-Validating System)

Do not rely on a "one-size-fits-all" approach. Your PPE must scale with the state of the matter (Solid vs. Solution).[1]

Table 1: Scale-Dependent PPE Requirements
Hazard VectorHandling Solid (Weighing/Transfer)Handling Solution (Reaction/Workup)Scientific Rationale
Dermal (Hands) Single Nitrile Gloves (min 0.11 mm thickness)Double Nitrile OR Laminate (Silver Shield) Nitro compounds are lipophilic.[1] In solution, solvent carriers (e.g., DCM, Acetone) accelerate skin permeation. Double gloving provides a "breakthrough" buffer.[1]
Respiratory Fume Hood (Sash at 18") OR N95/P100 Mask (if hood unavailable)Fume Hood (Mandatory)As a solid, dust inhalation is the primary vector. In solution, the risk shifts to solvent vapors carrying the solute.
Ocular Safety Glasses with side shieldsChemical Splash Goggles Solutions splash; powders drift.[1] Goggles form a seal that glasses cannot, preventing dust entry into the lacrimal fluid.
Body Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron (if >100mL)Cotton absorbs; synthetic aprons repel.[1] Large volume handling requires an impervious barrier.[1]

Part 3: Decision Logic Visualization

The following diagram illustrates the logical flow for selecting protection based on the experimental phase.

PPE_Decision_Tree Start Experimental Phase State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solubilized / Reaction State->Liquid Risk_Solid Risk: Dust Inhalation & Surface Contamination Solid->Risk_Solid Risk_Liquid Risk: Skin Permeation & Splash Liquid->Risk_Liquid Action_Solid Protocol A: 1. Anti-static gun usage 2. N95 or Hood 3. Single Nitrile Risk_Solid->Action_Solid Action_Liquid Protocol B: 1. Fume Hood REQUIRED 2. Double Gloving 3. Splash Goggles Risk_Liquid->Action_Liquid

Figure 1: Decision logic for PPE selection based on the physical state of the reagent.[1]

Part 4: Operational Protocol (Step-by-Step)

Phase A: Weighing & Transfer (Solid State)

The critical moment for contamination is when the container is open.

  • Static Control: Nitroaromatic powders can be static-prone.[1] Use an anti-static gun or wipe the spatula with a wet tissue (water) before insertion to prevent "jumping" powder.[1]

  • The "Clean Zone" Technique: Place your balance inside the fume hood.[1] If the balance is on a bench, place it inside a secondary containment tray lined with a darker absorbent pad (makes yellow powder visible).

  • Transfer: Do not pour. Use a spatula.[1] If spilling occurs, do not blow on it. Wipe with a damp paper towel (water/ethanol).[1]

Phase B: Solubilization & Reaction

Once dissolved, the chemical's ability to penetrate gloves increases significantly.

  • Glove Check: Inspect gloves for pinholes (inflate them slightly).[1]

  • Solvent Choice: If using DMSO or DMF, be hyper-vigilant.[1] These solvents are excellent carriers that can transport the nitro compound directly through the skin barrier.[1]

  • Temperature Control: If heating the reaction, ensure a reflux condenser is active. The melting point (~99°C) is relatively low; overheating can lead to sublimation or rapid decomposition.[1]

Part 5: Emergency & Disposal

Emergency Response Workflow

Emergency_Response Incident Exposure Incident Type Type? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Act_Skin 1. Remove Gloves 2. Wash Soap/Water (15m) 3. Do NOT use Ethanol Skin->Act_Skin Act_Eye 1. Flush Eyewash (15m) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Act_Eye Act_Spill 1. Wet Wipe (Damp) 2. Seal in Bag 3. Label 'Nitro-Waste' Spill->Act_Spill

Figure 2: Immediate response protocols for exposure or spillage.

Critical Note on Skin Cleaning: Do NOT use organic solvents (acetone, ethanol) to wash 2-hydroxy-1-(3-nitrophenyl)ethanone off the skin.[1] Solvents will dissolve the compound and thin the lipid barrier of your skin, accelerating absorption. Use copious soap and water only.[1]

Disposal Strategy
  • Solid Waste: Segregate into "Solid Organic Waste." Label clearly as "Contains Nitroaromatics."[1]

  • Liquid Waste: Dispose of in "Halogen-Free Organic Solvents" (unless halogenated solvents were used).[1]

  • Incompatibility: Never mix nitroaromatic waste with strong bases (e.g., NaOH, KOH) or strong reducing agents in the waste container, as this can generate heat or explosive byproducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763854, 2-Hydroxy-1-(3-nitrophenyl)ethanone. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]

Sources

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